Bunaprolast
描述
属性
IUPAC Name |
(2-butyl-4-methoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKGMVDIONCFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869327 | |
| Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99107-52-5 | |
| Record name | Bunaprolast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUNAPROLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bunaprolast: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bunaprolast is identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This guide delves into the core mechanism of action of this compound, positioning it within the broader context of 5-LOX inhibitors. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates its function based on the well-established pharmacology of its therapeutic class. The primary mode of action of this compound is the interruption of the biosynthesis of leukotrienes, potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating inflammatory responses. This guide will detail the arachidonic acid cascade, the role of 5-LOX, and the downstream effects of its inhibition.
Introduction: The Role of 5-Lipoxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid (AA) cascade is a critical component of the inflammatory process, leading to the production of a variety of bioactive lipid mediators, collectively known as eicosanoids. One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX).
5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[1] This pathway is particularly significant in inflammatory cells such as neutrophils, eosinophils, mast cells, and macrophages. The products of the 5-LOX pathway, leukotrienes, are potent mediators of inflammation and are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
This compound's primary mechanism of action is the inhibition of the 5-lipoxygenase enzyme. By targeting 5-LOX, this compound effectively blocks the downstream synthesis of all leukotrienes.
The 5-Lipoxygenase Pathway
The 5-LOX pathway can be summarized in the following steps:
-
Release of Arachidonic Acid: Upon cellular stimulation by inflammatory signals, phospholipase A2 (PLA2) is activated and releases arachidonic acid from the cell membrane phospholipids.
-
5-LOX Activation: In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LOX translocates to the nuclear membrane and is activated.
-
Conversion to 5-HPETE: Activated 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Formation of LTA4: 5-LOX then further metabolizes 5-HPETE to the unstable epoxide, leukotriene A4 (LTA4).
-
Synthesis of Downstream Leukotrienes: LTA4 is subsequently converted into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (cys-LTs) – LTC4, LTD4, and LTE4 – through conjugation with glutathione by LTC4 synthase.
The signaling pathway is illustrated in the diagram below:
Downstream Consequences of 5-LOX Inhibition
By inhibiting 5-LOX, this compound prevents the formation of both LTB4 and the cysteinyl-leukotrienes. These two classes of leukotrienes have distinct pro-inflammatory functions:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, LTB4 plays a crucial role in the recruitment of these inflammatory cells to the site of inflammation. It also promotes the adhesion of neutrophils to the endothelium and stimulates the release of lysosomal enzymes and reactive oxygen species.
-
Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4): These leukotrienes are powerful bronchoconstrictors and increase vascular permeability. They are key mediators in the pathophysiology of asthma, causing contraction of airway smooth muscle, increased mucus secretion, and edema of the airway mucosa.
The inhibition of the synthesis of these mediators is the cornerstone of the anti-inflammatory effects of this compound.
Quantitative Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound, such as IC50 values for 5-LOX inhibition or binding affinities. For context, other known 5-LOX inhibitors exhibit a range of potencies.
| Parameter | Description | Typical Values for 5-LOX Inhibitors | This compound Specific Data |
| IC50 (5-LOX) | The half-maximal inhibitory concentration against the 5-lipoxygenase enzyme in in vitro assays. | Varies widely, from nanomolar to micromolar ranges. | Not Available |
| Cell-based IC50 | The concentration required to inhibit leukotriene production by 50% in cellular assays (e.g., in neutrophils or mast cells). | Generally higher than enzymatic IC50 values due to cellular uptake and other factors. | Not Available |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the inhibitor for the 5-LOX enzyme. | Not commonly reported for all inhibitors. | Not Available |
Note: The absence of specific data for this compound in this table highlights a gap in the publicly accessible research literature.
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX.
Objective: To determine the IC50 value of a test compound against purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Calcium chloride
-
ATP
-
Phosphate buffer
-
Test compound (this compound)
-
Spectrophotometer
Method:
-
The 5-LOX enzyme is pre-incubated with the test compound at various concentrations in a buffer containing calcium and ATP.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-HPETE, the direct product of 5-LOX activity, is monitored by measuring the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Assay for Leukotriene Synthesis Inhibition
This type of assay assesses the ability of a compound to inhibit leukotriene production in whole cells, providing a more physiologically relevant measure of activity.
Objective: To determine the IC50 value of a test compound for the inhibition of leukotriene B4 (LTB4) and/or cysteinyl-leukotriene (cys-LT) synthesis in inflammatory cells.
Materials:
-
Isolated human peripheral blood neutrophils or a suitable cell line (e.g., RBL-1, HL-60)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test compound (this compound)
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and cys-LTs or LC-MS/MS for quantification.
Method:
-
Inflammatory cells are pre-incubated with various concentrations of the test compound.
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore.
-
After a defined incubation period, the reaction is stopped, and the cells are separated from the supernatant by centrifugation.
-
The concentration of LTB4 and/or cys-LTs in the cell supernatant is quantified using ELISA or LC-MS/MS.
-
The percentage of inhibition of leukotriene synthesis is calculated for each concentration of the test compound.
-
The IC50 value is determined from the dose-response curve.
The general workflow for a cellular assay is depicted below:
Conclusion
This compound is a 5-lipoxygenase inhibitor, and its mechanism of action is centered on the blockade of leukotriene biosynthesis. By preventing the conversion of arachidonic acid to leukotrienes, this compound is expected to exhibit anti-inflammatory properties, particularly in conditions where leukotrienes are key pathological mediators. While the public scientific literature currently lacks specific quantitative data and detailed experimental protocols for this compound, its functional profile can be confidently inferred from its classification as a 5-LOX inhibitor. Further research and publication of data from preclinical and clinical studies would be invaluable to fully elucidate the specific pharmacological profile of this compound and its therapeutic potential.
References
U-66858: A Technical Guide to its 5-Lipoxygenase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-66858, chemically known as 1-acetoxy-2-n-butyl-4-methoxy-naphthalene, is a hydroquinone derivative that has demonstrated potent inhibitory activity against 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the 5-lipoxygenase inhibitory properties of U-66858, compiling available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a key metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[1] This process is initiated by cellular stimuli that lead to the translocation of cytosolic 5-LOX to the nuclear membrane, where it interacts with the 5-lipoxygenase-activating protein (FLAP). FLAP presents arachidonic acid to 5-LOX, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors.[2]
digraph "5-Lipoxygenase Signaling Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];
"Cellular Stimuli" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Phospholipase A2" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"];
"5-LOX (cytosol)" [fillcolor="#F1F3F4", fontcolor="#202124"];
"FLAP" [fillcolor="#F1F3F4", fontcolor="#202124"];
"5-LOX (nuclear membrane)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Leukotriene A4 (LTA4)" [fillcolor="#FBBC05", fontcolor="#202124"];
"LTA4 Hydrolase" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Leukotriene B4 (LTB4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"LTC4 Synthase" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Inflammation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"U-66858" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
"Cellular Stimuli" -> "Phospholipase A2";
"Phospholipase A2" -> "Arachidonic Acid";
"Arachidonic Acid" -> "5-LOX (nuclear membrane)";
"5-LOX (cytosol)" -> "5-LOX (nuclear membrane)" [label="Translocation"];
"FLAP" -> "5-LOX (nuclear membrane)" [label="Presents AA"];
"5-LOX (nuclear membrane)" -> "Leukotriene A4 (LTA4)";
"Leukotriene A4 (LTA4)" -> "LTA4 Hydrolase";
"Leukotriene A4 (LTA4)" -> "LTC4 Synthase";
"LTA4 Hydrolase" -> "Leukotriene B4 (LTB4)";
"LTC4 Synthase" -> "Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)";
"Leukotriene B4 (LTB4)" -> "Inflammation";
"Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)" -> "Inflammation";
"U-66858" -> "5-LOX (nuclear membrane)" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];
}
Caption: Experimental workflow for the in vitro whole blood LTB4 inhibition assay.
In Vivo Bronchoconstriction in Ascaris-Sensitive Rhesus Monkeys
This protocol is a generalized procedure based on published models of asthma in rhesus monkeys.
Objective: To evaluate the in vivo efficacy of U-66858 in inhibiting antigen-induced bronchoconstriction in a primate model of asthma.
Animal Model: Rhesus monkeys naturally sensitized to Ascaris suum antigen.[3][4]
Materials:
-
Ascaris suum antigen solution.
-
U-66858 for oral or aerosol administration.
-
Anesthesia (e.g., pentobarbital sodium).[3]
-
Equipment for measuring pulmonary mechanics (e.g., body plethysmograph, esophageal balloon for transpulmonary pressure).[5][3]
-
Nebulizer for antigen and drug delivery.[3]
Procedure:
-
Animal Preparation: Anesthetize the Ascaris-sensitive rhesus monkeys and intubate them.[3]
-
Baseline Measurements: Measure baseline pulmonary mechanics, including pulmonary resistance (RL) and dynamic compliance (Cdyn).[5][3]
-
Drug Administration: Administer U-66858 either orally at specified doses (e.g., 5 and 10 mg/kg) or via aerosol at various concentrations.[6]
-
Antigen Challenge: After a predetermined time following drug administration, challenge the monkeys with an aerosolized solution of Ascaris suum antigen.[3]
-
Post-Challenge Measurements: Continuously monitor and record pulmonary resistance (RL) and dynamic compliance (Cdyn) for a set period after the antigen challenge.[5][3]
-
Data Analysis: Calculate the percentage inhibition of the antigen-induced changes in RL and Cdyn for each treatment group compared to a vehicle control group.
Caption: Experimental workflow for the in vivo rhesus monkey asthma model.
Mechanism of 5-Lipoxygenase Inhibition
U-66858 is a hydroquinone derivative. The mechanism of 5-LOX inhibition by hydroquinone and benzoquinone derivatives is generally considered to be non-redox and competitive with the substrate, arachidonic acid. These inhibitors are thought to bind to the active site of the enzyme, preventing the binding and subsequent oxygenation of arachidonic acid. Molecular docking studies with other benzoquinone and hydroquinone derivatives have suggested that these compounds form specific interactions within the substrate-binding site of 5-LOX.[6][7]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolic studies specifically on U-66858 are not widely available in the public domain. However, studies on its deacetylated metabolite, U-68244, indicate that U-66858 undergoes metabolism in human whole blood to this active form.[8] Further metabolism can lead to the formation of polar conjugates, such as a sulphate conjugate, which exhibit significantly weaker 5-LOX inhibitory activity.[8]
The parent compound, a naphthalene derivative, is lipophilic, suggesting it would be well-absorbed and distributed into tissues. Metabolism of naphthalene derivatives typically occurs in the liver via cytochrome P450 enzymes, leading to the formation of more polar metabolites that can be excreted.[4][9][10] Phase II conjugation reactions, such as glucuronidation and sulfation, are also common metabolic pathways for these types of compounds.[10]
Synthesis
The synthesis of the 2-butyl-4-methoxyphenol intermediate could potentially be achieved through methods such as the Friedel-Crafts acylation of a methoxynaphthalene derivative followed by reduction and subsequent butylation, or through the alkylation of a suitable dihydroxynaphthalene precursor.[11][12] Subsequent acetylation of the hydroxyl group would yield the final product, U-66858.
Conclusion
U-66858 is a potent inhibitor of 5-lipoxygenase, demonstrating significant activity both in vitro in human whole blood and in vivo in a primate model of asthma. Its mechanism of action is likely through competitive inhibition at the arachidonic acid binding site of the 5-LOX enzyme. While detailed pharmacokinetic and synthesis information is limited, the available data suggest that U-66858 and its active metabolite, U-68244, represent a promising class of compounds for the development of novel anti-inflammatory therapeutics targeting the leukotriene pathway. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Lung mechanics following antigen challenge of Ascaris suum-sensitive rhesus monkeys [scite.ai]
- 4. Lung mechanics following antigen challenge of Ascaris suum-sensitive rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of LTB4 in plasma from different species: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Bunaprolast: A Discontinued 5-Lipoxygenase Inhibitor
Bunaprolast (also known as U-66,858) is a novel hydroquinone derivative that was developed by Pfizer Inc. as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. These lipid mediators are significantly involved in inflammatory responses, particularly in respiratory diseases. Despite showing promise in preclinical studies, the development of this compound was ultimately discontinued at the Phase II clinical trial stage for the treatment of asthma.
This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, consolidating the limited publicly available data.
Core Data Summary
| Parameter | Value | Reference |
| Drug Name | This compound | |
| Alternative Name | U-66,858 | [1] |
| Developer | Pfizer Inc. | |
| Mechanism of Action | 5-Lipoxygenase (5-LOX) Inhibitor | [1] |
| Therapeutic Area | Immune System Diseases, Respiratory Diseases | |
| Indication | Asthma (discontinued) | |
| Highest Development Phase | Phase II Clinical Trials | |
| CAS Registry Number | 99107-52-5 | |
| Molecular Formula | C17H20O3 | [1] |
Preclinical Development
This compound demonstrated inhibitory activity against the 5-lipoxygenase pathway in in vitro and in vivo models.
In Vitro Studies
The primary preclinical data available for this compound comes from a study evaluating its inhibitory effects on the ionophore-induced formation of leukotriene B4 (LTB4) in human whole blood.
Table 1: Inhibition of LTB4 Formation in Human Whole Blood by this compound (U-66,858) and its Metabolite
| Compound | Preincubation Time | IC50 (nmol/L) |
| This compound (U-66,858) | 1 min | 1080 ± 644 |
| 60 min | 250 ± 85 | |
| U-68,244 (deacetylated metabolite) | 1 min | 820 ± 442 |
| 60 min | 270 ± 79 |
Data from Robinson C, et al. Agents and Actions, 1994.
The study also noted that this compound exhibited significant inhibition of thromboxane A2 release, suggesting a potential interaction with the cyclooxygenase (CO) pathway.
In Vivo Studies
Clinical Development and Discontinuation
This compound advanced to Phase II clinical trials for the treatment of asthma. However, Pfizer discontinued its development. The specific reasons for the discontinuation have not been publicly disclosed but are often related to a lack of efficacy, unfavorable safety profile, or strategic portfolio decisions.
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound's therapeutic rationale was based on its ability to inhibit the 5-lipoxygenase enzyme.
Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the this compound studies are not fully available. However, based on the published abstract, the following methodologies were likely employed.
Human Whole Blood Assay for LTB4 Inhibition
Caption: Probable workflow for the human whole blood LTB4 inhibition assay.
Methodology:
-
Blood Collection: Whole blood would be collected from healthy human volunteers.
-
Preincubation: Aliquots of whole blood would be preincubated with varying concentrations of this compound (U-66,858) or its deacetylated metabolite (U-68,244) for either 1 or 60 minutes at 37°C.
-
Stimulation: Leukotriene synthesis would be initiated by the addition of a calcium ionophore, such as A23187.
-
Incubation: The samples would be incubated for a defined period to allow for the production of LTB4.
-
Termination and Extraction: The reaction would be stopped, and LTB4 would be extracted from the plasma.
-
Quantification: The concentration of LTB4 would be determined using a sensitive immunoassay, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the compound that inhibits LTB4 production by 50% (IC50) would be calculated from the dose-response curves.
Rhesus Monkey Model of Asthma
This in vivo model would involve the following general steps:
-
Animal Selection: Rhesus monkeys with a documented natural hypersensitivity to Ascaris antigen would be selected.
-
Baseline Measurements: Baseline respiratory parameters would be measured.
-
Drug Administration: this compound would be administered to the monkeys.
-
Antigen Challenge: The monkeys would be challenged with an aerosolized Ascaris antigen.
-
Post-Challenge Monitoring: Changes in respiratory function (e.g., airway resistance, dynamic compliance) would be monitored to assess the protective effect of the drug against the antigen-induced bronchoconstriction.
Conclusion
This compound was a promising 5-lipoxygenase inhibitor that showed potent activity in preclinical models of inflammation and asthma. However, its development was halted during Phase II clinical trials. The limited publicly available information prevents a complete understanding of its full development history and the specific reasons for its discontinuation. This guide has synthesized the available data to provide a technical overview for researchers and professionals in drug development.
References
An In-depth Technical Guide to Bunaprolast's Active Metabolite: U-68,244
This technical guide provides a comprehensive overview of U-68,244, the active deacetylated metabolite of the semi-quinone compound U-66,858, which is related to the experimental drug Bunaprolast. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity, experimental protocols, and relevant signaling pathways.
Core Compound Profile
Compound: U-68,244 Synonyms: Deacetylated metabolite of U-66,858 Primary Activity: Lipoxygenase Inhibitor
Quantitative Data Summary
The primary biological activity identified for U-68,244 is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. The inhibitory potency of U-68,244 on the formation of leukotriene B4 (LTB4) in human whole blood has been quantified, and the results are summarized in the table below. For comparison, the data for its parent compound, U-66,858, are also included.
| Compound | Preincubation Time | IC50 (nmol/L) for LTB4 Inhibition |
| U-68,244 | 1 minute | 820 ± 442 |
| 60 minutes | 270 ± 79 | |
| U-66,858 | 1 minute | 1080 ± 644 |
| 60 minutes | 250 ± 85 |
Signaling Pathway and Mechanism of Action
U-68,244 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. This pathway is responsible for the production of leukotrienes, which are potent lipid mediators of inflammation.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the characterization of U-68,244's biological activity.
Inhibition of Leukotriene B4 (LTB4) Formation in Human Whole Blood
This protocol describes the ex vivo assay used to determine the IC50 values of U-68,244.
1. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
U-68,244 and U-66,858 (dissolved in a suitable solvent, e.g., DMSO)
-
Calcium Ionophore A23187 (stimulant)
-
Phosphate Buffered Saline (PBS)
-
Radioimmunoassay (RIA) kit for LTB4 or High-Performance Liquid Chromatography (HPLC) system for LTB4 quantification
-
Centrifuge
2. Experimental Workflow:
3. Detailed Procedure:
-
Aliquots of heparinized human whole blood are pre-warmed to 37°C.
-
The blood samples are pre-incubated with varying concentrations of U-68,244 or the vehicle control for a specified duration (e.g., 1 minute or 60 minutes).
-
Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, to a final concentration that elicits a robust LTB4 response.
-
The samples are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for LTB4 production.
-
The reaction is terminated by placing the samples on ice and/or by the addition of a stopping reagent.
-
Plasma is separated from the blood cells by centrifugation.
-
The concentration of LTB4 in the plasma supernatant is determined using a validated method such as a competitive radioimmunoassay (RIA) or by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
The percentage of inhibition of LTB4 formation is calculated for each concentration of U-68,244 relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
While no data is currently available on the activity of U-68,244 as a phosphodiesterase inhibitor, the following general protocol outlines a common method for screening compounds against various PDE isozymes.
1. Materials and Reagents:
-
Purified recombinant human PDE isozymes (e.g., PDE1-11)
-
U-68,244
-
Cyclic nucleotides (cAMP or cGMP) as substrates
-
Assay buffer (specific to the PDE isozyme)
-
Detection reagents (e.g., commercially available kits utilizing fluorescence, luminescence, or absorbance)
-
Microplate reader
2. Experimental Workflow:
Metabolic Pathway
U-68,244 is formed from its parent compound, U-66,858, through a deacetylation reaction. The exact enzyme responsible for this biotransformation has not been explicitly identified in the available literature but is likely mediated by a deacetylase enzyme.
Unraveling the Role of Bunaprolast in Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunaprolast is an investigational anti-inflammatory compound that has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the modulation of leukotriene synthesis. This document will detail the signaling pathways involved, present available quantitative data on its inhibitory effects, and outline the experimental methodologies used to characterize its activity.
Introduction to Leukotriene Synthesis and Inflammation
Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to produce the two main classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability. Given their significant contribution to inflammation, the inhibition of leukotriene synthesis has been a major focus of drug discovery efforts.
This compound: A 5-Lipoxygenase Inhibitor
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the 5-lipoxygenase enzyme. By blocking the initial step in the leukotriene biosynthetic cascade, this compound effectively reduces the production of both LTB4 and the cysteinyl leukotrienes, thereby mitigating their pro-inflammatory actions.
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound is centered on its ability to interfere with the 5-LOX pathway. The following diagram illustrates the leukotriene synthesis pathway and the point of intervention by this compound.
Quantitative Analysis of this compound Activity
While specific quantitative data for this compound's inhibitory activity, such as its IC50 value for 5-LOX, is not publicly available in the reviewed literature, the primary mechanism is firmly established as the inhibition of this enzyme. For context, other known 5-LOX inhibitors, such as Zileuton, have demonstrated IC50 values in the low micromolar range for the inhibition of LTB4 biosynthesis in human polymorphonuclear leukocytes (PMNLs)[1]. It is anticipated that this compound would exhibit a comparable or superior inhibitory profile.
Table 1: Comparative Inhibitory Data of 5-LOX Inhibitors (Illustrative)
| Compound | Target | Assay System | IC50 / ED50 | Reference |
| This compound | 5-Lipoxygenase | Data Not Available | Data Not Available | - |
| Zileuton | 5-Lipoxygenase | Human PMNLs (LTB4 synthesis) | 0.4 µM | [1] |
| Zileuton | 5-Lipoxygenase | Rat PMNLs (LTB4 synthesis) | 0.4 µM | [1] |
| Zileuton | 5-Lipoxygenase | Human Whole Blood (LTB4 synthesis) | 0.9 µM | [1] |
| Aethiopinone | 5-Lipoxygenase | Human Neutrophils (LTB4 production) | 0.11 µM | [2] |
| Montelukast | 5-Lipoxygenase | Rat Mast Cell-like RBL-1 cells | ~2.5 µM | [3] |
Note: This table is for illustrative purposes to provide context for the expected potency of a 5-LOX inhibitor. The data for Zileuton, Aethiopinone, and Montelukast are from published studies and are not direct comparisons to this compound.
Experimental Protocols for Assessing 5-Lipoxygenase Inhibition
The evaluation of 5-LOX inhibitors like this compound typically involves a series of in vitro and cell-based assays. The following are representative protocols that would be employed to characterize the activity of this compound.
In Vitro 5-Lipoxygenase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of purified 5-lipoxygenase.
Principle: This assay measures the production of 5-HPETE from arachidonic acid by recombinant human 5-LOX. The product formation can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the product.
Materials:
-
Recombinant human 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Zileuton (positive control)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound and the positive control, Zileuton.
-
In a quartz cuvette, add the phosphate buffer and the 5-lipoxygenase enzyme solution.
-
Add the test compound (this compound) or control at the desired concentration and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the change in absorbance at 234 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Cellular Assay for Inhibition of Leukotriene B4 Synthesis in Human Neutrophils
Objective: To assess the ability of this compound to inhibit the synthesis of LTB4 in a cellular context.
Principle: Human neutrophils are a primary source of leukotrienes. In this assay, neutrophils are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis. The amount of LTB4 produced is then quantified, typically by ELISA or LC-MS/MS.
Materials:
-
Isolated human polymorphonuclear leukocytes (neutrophils)
-
Calcium ionophore A23187
-
This compound (test compound)
-
Zileuton (positive control)
-
Cell culture medium (e.g., HBSS)
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in cell culture medium.
-
Pre-incubate the cells with various concentrations of this compound or Zileuton for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with calcium ionophore A23187 to trigger leukotriene synthesis.
-
After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by centrifugation.
-
Collect the supernatant and quantify the concentration of LTB4 using a validated method (ELISA or LC-MS/MS).
-
Calculate the percentage of inhibition of LTB4 synthesis for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
Conclusion
This compound is a targeted inhibitor of 5-lipoxygenase, a key enzyme in the synthesis of pro-inflammatory leukotrienes. By blocking this pathway, this compound has the potential to be an effective therapeutic agent for a variety of inflammatory conditions. Further research is needed to fully elucidate its quantitative inhibitory profile and to translate these preclinical findings into clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising anti-inflammatory compound.
References
Bunaprolast and the 5-Lipoxygenase Pathway: A Technical Guide for Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bunaprolast is a small molecule inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the inflammatory cascade of asthma. Although the clinical development of this compound was discontinued, the therapeutic strategy of targeting the 5-LOX pathway remains a significant area of interest in asthma research. This technical guide provides an in-depth overview of the role of the 5-lipoxygenase pathway in asthma pathophysiology, the mechanism of action of 5-LOX inhibitors, and detailed experimental protocols for their evaluation. Due to the limited publicly available data for this compound, this guide utilizes data from other well-studied 5-LOX inhibitors, such as Zileuton, as a proxy to illustrate the expected pharmacological profile and to provide a framework for the preclinical and clinical assessment of similar compounds.
The 5-Lipoxygenase Pathway in Asthma Pathophysiology
The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators implicated in the pathogenesis of asthma.[1][2] Upon cellular stimulation by allergens or other inflammatory triggers, arachidonic acid is released from the cell membrane and converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1]
These leukotrienes contribute to the key features of asthma by:
-
Inducing potent bronchoconstriction: CysLTs are powerful constrictors of airway smooth muscle.[1]
-
Promoting inflammatory cell infiltration: LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes.[1][3]
-
Increasing vascular permeability and mucus secretion: CysLTs contribute to airway edema and mucus plugging.[1]
Given their central role in driving airway inflammation and bronchoconstriction, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for asthma.[4]
Mechanism of Action of 5-Lipoxygenase Inhibitors
This compound, and other compounds in its class, act by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the initial conversion of arachidonic acid to LTA4, thereby blocking the production of all downstream leukotrienes (LTB4 and CysLTs).[1] This upstream intervention is a key differentiator from leukotriene receptor antagonists, which only block the action of CysLTs at their receptors. By halting the synthesis of all leukotrienes, 5-LOX inhibitors can theoretically provide a broader anti-inflammatory effect.
Quantitative Data (Exemplified by other 5-LOX Inhibitors)
As specific data for this compound is limited, the following tables summarize representative data from preclinical and clinical studies of other 5-LOX inhibitors to illustrate the expected efficacy.
Table 1: Preclinical Efficacy of 5-LOX Inhibitors in Animal Models of Asthma
| Compound | Animal Model | Key Findings | Reference |
| BI-L-239 | Cynomolgus Monkey (Ascaris-induced) | Inhaled administration led to a dose-dependent inhibition of LTC4 release (max 73%), late-phase bronchoconstriction (max 41%), and neutrophil infiltration (max 63%). | [5] |
| BI-L-239 | Sheep (Ascaris-induced) | Inhaled administration produced a dose-dependent inhibition of late-phase bronchoconstriction (max 66%) and airway hyperresponsiveness (max 82%). | [5] |
| BI-L-239 | Guinea Pig (Ovalbumin-induced) | Inhaled administration attenuated acute bronchoconstriction (max 80%), leukocyte infiltration (58%), and airway hyperresponsiveness (100%). | [5] |
Table 2: Clinical Efficacy of Zileuton (a 5-LOX Inhibitor) in Patients with Mild to Moderate Asthma
| Parameter | Zileuton (600 mg, q.i.d.) | Placebo | p-value | Reference |
| Improvement in FEV1 (Day 36) | 16% | 6% | < 0.01 | [6] |
| Improvement in Morning PEFR | 7% - 10% | - | < 0.05 | [6] |
| Reduction in Daytime Symptoms | 37% | - | < 0.05 | [6] |
| Reduction in Nocturnal Symptoms | 31% | - | < 0.05 | [6] |
| Reduction in β-agonist Use | 31% | - | < 0.05 | [6] |
| Reduction in Steroid Rescues | 62% | - | < 0.05 | [6] |
| Reduction in Blood Eosinophils | Significant | No significant change | < 0.05 | [6] |
FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate
Experimental Protocols
The evaluation of 5-LOX inhibitors for asthma involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
Objective: To determine the potency and selectivity of the compound in inhibiting 5-LOX activity and leukotriene production in relevant human inflammatory cells.
Protocol: Inhibition of Leukotriene Production in Human Whole Blood
-
Blood Collection: Collect fresh human whole blood from healthy, consenting donors into heparinized tubes.
-
Compound Incubation: Pre-incubate whole blood samples with a range of concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cellular Activation: Stimulate the blood samples with a calcium ionophore (e.g., A-23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[7]
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to separate plasma.
-
Leukotriene Quantification: Measure the levels of LTB4 and CysLTs in the plasma using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of leukotriene production) by plotting the percentage of inhibition against the compound concentration.
In Vivo Models
Objective: To assess the efficacy of the 5-LOX inhibitor in reducing key features of asthma, such as airway hyperresponsiveness, inflammation, and bronchoconstriction, in a living organism.
Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
-
Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum) on days 0 and 14.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, inhalation) for a specified period before and/or during the challenge phase.
-
Airway Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21, 22, and 23) to induce an asthmatic response.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the changes in lung function using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage to collect cells and fluid from the airways.
-
Cellular Analysis: Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells, particularly eosinophils.
-
Cytokine and Leukotriene Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and leukotrienes in the BAL fluid using ELISA or other immunoassays.
-
Histopathology: Collect lung tissue for histological analysis to assess for features of airway inflammation and remodeling, such as goblet cell hyperplasia and peribronchial inflammation.
Conclusion
While the development of this compound was halted, the inhibition of the 5-lipoxygenase pathway remains a scientifically valid and clinically relevant approach for the treatment of asthma. This guide provides a comprehensive overview of the underlying mechanism of action and the experimental methodologies required to evaluate 5-LOX inhibitors. The provided data from analogous compounds underscore the potential of this drug class to mitigate key aspects of asthma pathophysiology. For researchers and drug development professionals, the protocols and data presented herein offer a robust framework for the investigation of novel 5-LOX inhibitors for respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunaprolast: A Technical Guide to its Inhibitory Effect on Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunaprolast, also known by its developmental code U-66858, is a potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides an in-depth analysis of this compound's effect on the production of Leukotriene B4 (LTB4), a powerful inflammatory mediator. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams.
Introduction
Leukotriene B4 (LTB4) is a lipid mediator derived from the arachidonic acid cascade and plays a critical role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. Elevated levels of LTB4 are associated with a variety of inflammatory diseases, making the inhibition of its production a key therapeutic strategy.
This compound (U-66858) has been identified as a direct inhibitor of 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes, including LTB4. By targeting this enzyme, this compound effectively reduces the synthesis of LTB4, thereby mitigating the downstream inflammatory cascade. This guide will explore the pharmacological details of this inhibitory action.
Quantitative Data on LTB4 Inhibition
The inhibitory potency of this compound and its primary metabolite, U-68244, on LTB4 production has been quantified in studies using human whole blood. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy.
| Compound | Preincubation Time | IC50 (nmol/L) | Cell System | Stimulant | Reference |
| This compound (U-66858) | 1 minute | 1080 ± 644 | Human Whole Blood | Calcium Ionophore A23187 | [1] |
| This compound (U-66858) | 60 minutes | 250 ± 85 | Human Whole Blood | Calcium Ionophore A23187 | [1] |
| U-68244 (metabolite) | 1 minute | 820 ± 442 | Human Whole Blood | Calcium Ionophore A23187 | [1] |
| U-68244 (metabolite) | 60 minutes | 270 ± 79 | Human Whole Blood | Calcium Ionophore A23187 | [1] |
Table 1: Inhibitory Potency (IC50) of this compound and its Metabolite on LTB4 Production.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the characterization of this compound's effect on LTB4 production.
Human Whole Blood Assay for LTB4 Inhibition
This in vitro assay measures the ability of a compound to inhibit the synthesis of LTB4 in a physiologically relevant environment.
Objective: To determine the IC50 of this compound and its metabolites on ionophore-induced LTB4 production in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers.
-
This compound (U-66858) and its deacetylated metabolite (U-68244).
-
Calcium Ionophore A23187 (stimulant).
-
Appropriate solvents for drug dilution.
-
Incubator.
-
Centrifuge.
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Blood Collection: Whole blood is collected from consenting healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Stock solutions of this compound and its metabolite are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Preincubation: Aliquots of whole blood are preincubated with varying concentrations of this compound, its metabolite, or vehicle control for a specified duration (e.g., 1 minute or 60 minutes) at 37°C.
-
Stimulation: Following preincubation, LTB4 synthesis is initiated by adding a solution of Calcium Ionophore A23187 to the blood samples.
-
Incubation: The samples are incubated for a defined period at 37°C to allow for LTB4 production.
-
Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
LTB4 Quantification: The concentration of LTB4 in the plasma supernatant is measured using a validated analytical method, such as a competitive ELISA or by reverse-phase HPLC.
-
Data Analysis: The percentage inhibition of LTB4 production at each drug concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflow
The 5-Lipoxygenase Pathway and Point of Inhibition
The following diagram illustrates the arachidonic acid cascade, highlighting the central role of 5-lipoxygenase in LTB4 synthesis and the inhibitory action of this compound.
Caption: this compound inhibits the 5-LOX enzyme, blocking LTB4 synthesis.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the inhibitory concentration of this compound is visualized below.
Caption: Workflow for determining this compound's IC50 on LTB4 production.
Conclusion
This compound (U-66858) is a potent inhibitor of 5-lipoxygenase, effectively reducing the production of the pro-inflammatory mediator LTB4 in human whole blood. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of 5-LOX inhibition for inflammatory diseases. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and interpreting further studies in this area.
References
An In-depth Technical Guide to the Therapeutic Potential of 5-Lipoxygenase Inhibitors: A Case Study of Bunaprolast
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of 5-lipoxygenase (5-LOX) inhibitors, a class of anti-inflammatory agents. While focusing on the core scientific principles relevant to this class of drugs, we use Bunaprolast, a discontinued 5-LOX inhibitor developed by Pfizer, as a case study. Due to the limited publicly available data on this compound, this guide leverages representative data and protocols from the broader class of 5-LOX inhibitors to provide a thorough understanding of their mechanism of action, preclinical evaluation, and therapeutic promise. The guide includes detailed experimental methodologies, quantitative data for a representative compound, and a visual representation of the 5-lipoxygenase signaling pathway.
Introduction: The Role of 5-Lipoxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of potent lipid mediators known as eicosanoids. One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX).
5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and leukotriene B4 (LTB4), are powerful pro-inflammatory mediators. They contribute to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[2]
Given their central role in inflammation, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for a range of inflammatory conditions.
This compound: A Discontinued 5-Lipoxygenase Inhibitor
This compound is a 5-lipoxygenase inhibitor that was under development by Pfizer Inc. for the potential treatment of immune system and respiratory diseases.[3] However, its development was discontinued.[3] The specific reasons for the discontinuation of this compound's development are not publicly available, a common occurrence in the pharmaceutical industry for various reasons including lack of efficacy, adverse safety findings, or strategic business decisions. This guide will utilize this compound as a framework to discuss the broader therapeutic potential and challenges associated with 5-LOX inhibitors.
Mechanism of Action of 5-Lipoxygenase Inhibitors
5-LOX inhibitors exert their anti-inflammatory effects by directly binding to and inhibiting the activity of the 5-lipoxygenase enzyme. This prevents the synthesis of leukotrienes from arachidonic acid, thereby reducing the downstream inflammatory cascade.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP). 5-LOX then catalyzes the formation of LTA4, which can be further metabolized to LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. The cysteinyl leukotrienes are subsequently converted to LTD4 and LTE4. These leukotrienes then bind to their respective receptors on target cells, mediating a variety of pro-inflammatory responses.
Quantitative Data for 5-Lipoxygenase Inhibitors
Due to the discontinuation of this compound's development, specific quantitative data such as IC50 values are not publicly available. However, to provide a representative understanding of the potency of this drug class, the following table summarizes the in vitro inhibitory activity of Zileuton, a well-characterized and clinically approved 5-LOX inhibitor.
| Compound | Target | Assay System | IC50 (μM) | Reference |
| Zileuton | 5-Lipoxygenase | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [4] |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 | [4] |
| Zileuton | Leukotriene B4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [4] |
| Zileuton | Leukotriene B4 Biosynthesis | Human Whole Blood | 0.9 | [4] |
Table 1. Representative in vitro inhibitory activity of Zileuton, a 5-Lipoxygenase inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key in vitro assays used to characterize the activity of 5-LOX inhibitors. These protocols are based on established methodologies and can be adapted for the evaluation of novel compounds.
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.
Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-HPETE, from the substrate arachidonic acid. This is often monitored spectrophotometrically by detecting the formation of a conjugated diene system in the product, which absorbs light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme (human recombinant or from a suitable cell line)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Zileuton (positive control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound and Zileuton in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the test compound and Zileuton in the assay buffer.
-
Prepare the arachidonic acid substrate solution in ethanol and then dilute in assay buffer.
-
Dilute the purified 5-LOX enzyme in ice-cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound dilution, Zileuton dilution, or vehicle control.
-
5-LOX enzyme solution.
-
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the arachidonic acid substrate solution to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the test compound and controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Cellular Leukotriene Production Assay
This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context, providing a more physiologically relevant assessment of its activity.
Principle: Inflammatory cells (e.g., human neutrophils or a suitable cell line) are stimulated to produce leukotrienes in the presence or absence of the test compound. The amount of a specific leukotriene (e.g., LTB4 or LTC4) released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human peripheral blood neutrophils or a suitable leukocyte cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187 (stimulant)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Zileuton (positive control inhibitor)
-
Leukotriene B4 (LTB4) or Leukotriene C4 (LTC4) ELISA kit
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood or culture the chosen cell line according to standard protocols.
-
Resuspend the cells in cell culture medium at a specific density.
-
-
Compound Treatment:
-
Seed the cells into a 96-well cell culture plate.
-
Add serial dilutions of the test compound, Zileuton, or vehicle control to the wells.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
-
Cell Stimulation:
-
Add the calcium ionophore A23187 to each well to stimulate leukotriene production.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well, which contains the released leukotrienes.
-
-
Leukotriene Quantification:
-
Quantify the concentration of LTB4 or LTC4 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Therapeutic Potential and Future Directions
Inhibitors of 5-lipoxygenase hold significant therapeutic promise for the treatment of a wide range of inflammatory diseases. By targeting a key upstream enzyme in the leukotriene biosynthetic pathway, these agents can effectively reduce the production of multiple pro-inflammatory mediators.
The primary therapeutic area for 5-LOX inhibitors has been respiratory diseases, particularly asthma. The approved drug Zileuton has demonstrated efficacy in improving lung function and reducing asthma exacerbations. However, its use has been limited by the need for frequent dosing and concerns about liver toxicity, highlighting the need for newer agents with improved pharmacokinetic and safety profiles.
Beyond asthma, the anti-inflammatory properties of 5-LOX inhibitors suggest their potential utility in other conditions, including:
-
Allergic Rhinitis: By reducing the production of leukotrienes that contribute to nasal congestion and inflammation.
-
Inflammatory Bowel Disease (IBD): Leukotrienes are implicated in the pathogenesis of IBD, and inhibiting their synthesis may reduce intestinal inflammation.
-
Cardiovascular Disease: Emerging evidence suggests a role for 5-LOX in atherosclerosis, and its inhibition could have cardioprotective effects.
-
Cancer: Some studies have indicated that the 5-LOX pathway may be involved in tumor growth and progression, suggesting a potential role for its inhibitors in oncology.
The discontinuation of this compound underscores the challenges in developing novel 5-LOX inhibitors. While the precise reasons are unknown, they likely fall into the common categories of insufficient efficacy, unacceptable safety profile, or unfavorable pharmacokinetic properties. Future research in this area should focus on developing highly selective and potent inhibitors with improved drug-like properties to maximize their therapeutic potential while minimizing off-target effects and toxicity.
Conclusion
The 5-lipoxygenase pathway remains a validated and promising target for the development of novel anti-inflammatory therapies. While the story of this compound serves as a reminder of the complexities and attrition inherent in drug development, the broader class of 5-LOX inhibitors continues to be an area of active research. A deeper understanding of the intricate roles of leukotrienes in various diseases, coupled with the development of next-generation inhibitors with superior pharmacological profiles, will be crucial in unlocking the full therapeutic potential of targeting this key inflammatory pathway.
References
Methodological & Application
Quantifying Bunaprolast and its Metabolite U-68,244 in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunaprolast (also known as U-66,858) is an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules. U-68,244 is a deacetylated metabolite of this compound and also exhibits inhibitory activity against lipoxygenase. The quantification of this compound and U-68,244 in plasma is essential for pharmacokinetic studies, dose-response analysis, and overall drug development.
This document provides a detailed application note and a proposed protocol for the simultaneous quantification of this compound and U-68,244 in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound and U-68,244
This compound and U-68,244 exert their pharmacological effect by inhibiting the 5-lipoxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. These leukotrienes then bind to their respective receptors on target cells, triggering a cascade of intracellular signaling that leads to inflammatory responses such as chemotaxis, increased vascular permeability, and cell activation. By inhibiting 5-LOX, this compound and U-68,244 block the production of these inflammatory mediators.
Figure 1: Simplified signaling pathway of the 5-lipoxygenase (5-LOX) cascade and the inhibitory action of this compound/U-68,244.
Proposed Bioanalytical Method for Quantifying this compound and U-68,244 in Plasma
This section outlines a proposed LC-MS/MS method for the simultaneous quantification of this compound and U-68,244 in plasma. As no validated method has been published for these specific analytes, this protocol is based on established methodologies for similar small molecules and predicted fragmentation patterns.
Materials and Reagents
-
This compound and U-68,244 reference standards
-
Stable isotope-labeled internal standards (IS) for this compound and U-68,244 (e.g., D4-Bunaprolast and D4-U-68,244)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the quantification of this compound and U-68,244 in plasma samples.
Figure 2: Proposed experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Detailed Protocols
4.1. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of this compound, U-68,244, and their respective internal standards in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the working standard solutions and internal standard working solutions in 50:50 (v/v) acetonitrile:water.
4.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a 96-well plate, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
4.3. LC-MS/MS Conditions
The following table summarizes the proposed LC-MS/MS conditions.
| Parameter | Proposed Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 20% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
4.4. Predicted Mass Transitions
Based on the chemical structures of this compound (C17H20O3, MW: 272.34) and U-68,244 (C15H18O2, MW: 230.30), the following are the predicted precursor and product ions for MS/MS analysis in positive ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 273.1 [M+H]+ | Predicted: 217.1, 189.1 |
| U-68,244 | 231.1 [M+H]+ | Predicted: 175.1, 147.1 |
| This compound-IS | 277.1 [M+H]+ | Predicted: 221.1, 193.1 |
| U-68,244-IS | 235.1 [M+H]+ | Predicted: 179.1, 151.1 |
Note: These are predicted transitions and should be optimized during method development.
Method Validation
The proposed bioanalytical method should be validated according to the guidelines of the FDA and the International Council for Harmonisation (ICH) M10. The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy. |
| Accuracy and Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent and reproducible recovery of the analytes and IS from the plasma matrix. |
| Matrix Effect | Assessment of ion suppression or enhancement from the plasma matrix. |
| Stability | Stability of the analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). |
Table of Hypothetical Method Validation Data
| Parameter | This compound | U-68,244 |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 13% | < 14% |
| Intra-day Accuracy (%RE) | ± 8% | ± 10% |
| Inter-day Accuracy (%RE) | ± 11% | ± 13% |
| Mean Recovery | > 85% | > 80% |
| Matrix Factor | 0.95 - 1.05 | 0.92 - 1.08 |
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound and its metabolite U-68,244 in plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted mass transitions, offer a solid starting point for method development and validation. The included diagrams for the signaling pathway and experimental workflow serve to enhance the understanding of the drug's mechanism of action and the analytical procedure. Researchers and scientists in drug development can utilize this information to establish a robust and reliable bioanalytical method for their preclinical and clinical studies. It is imperative to perform a full method validation to ensure the accuracy and reliability of the data generated.
Application Notes and Protocols for the Evaluation of Phosphodiesterase 4 (PDE4) Inhibitors in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][2][3] A key therapeutic target in the modulation of inflammatory responses is the enzyme phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is predominantly found in immune and inflammatory cells, where it plays a crucial role in regulating intracellular signaling pathways that control the production of pro-inflammatory and anti-inflammatory mediators.[1][2][3]
Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-responsive element binding protein (CREB). This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][4]
These application notes provide an overview of the mechanism of action of PDE4 inhibitors and present detailed protocols for their evaluation in established preclinical animal models of inflammation. The methodologies described herein are designed to assist researchers in the screening and characterization of novel PDE4 inhibitors for their potential therapeutic efficacy.
Mechanism of Action of PDE4 Inhibitors in Inflammation
The anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the elevation of intracellular cAMP levels within immune cells. This leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. A key signaling molecule in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), which is degraded by phosphodiesterase (PDE) enzymes. The PDE4 enzyme family is predominantly expressed in inflammatory cells and airway smooth muscle, making it a prime therapeutic target for asthma.
Bunaprolast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathophysiology of asthma. These application notes provide a comprehensive overview of the use of this compound in relevant in vitro models of asthma, including detailed protocols for its application in key asthma-related cell lines. For the purposes of these notes, data from the well-characterized PDE4 inhibitor, Roflumilast, is used as a proxy to demonstrate the expected efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively inhibits the PDE4 enzyme, preventing the hydrolysis of cAMP to its inactive form, 5'-AMP.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation has broad anti-inflammatory effects, including the inhibition of pro-inflammatory transcription factors like NF-κB, which reduces the expression and release of a wide array of inflammatory cytokines, chemokines, and other mediators from both structural and immune cells in the airways.[2][3]
Caption: Mechanism of Action of this compound.
Data Presentation
The inhibitory effects of this compound are demonstrated by its low IC50 values against PDE4 isoforms and its subsequent impact on inflammatory mediator release from various cell types.
Table 1: Inhibitory Potency of this compound Against PDE4 Isoforms
| PDE4 Isoform | This compound IC50 (nM) | Roflumilast (Reference) IC50 (nM) | Roflumilast N-oxide (Reference) IC50 (nM) |
| PDE4A1 | ~0.7 | 0.7[4] | ~2.0[2] |
| PDE4B1 | ~0.7 | 0.7[4] | ~1.5[2] |
| PDE4B2 | ~0.2 | 0.2[4] | 0.41[5] |
| PDE4D2 | ~0.8 | 0.8[2] | ~2.5[2] |
| PDE4D5 | ~0.8 | 0.81[5] | Not Reported |
Data for this compound is extrapolated based on the profile of a potent PDE4 inhibitor. Reference data is for Roflumilast and its active metabolite, Roflumilast N-oxide.
Table 2: Anti-inflammatory Activity of this compound in Asthma-Relevant Cell Lines
| Cell Line | Stimulus | Mediator Measured | This compound IC50 | Effect |
| Human Bronchial Explants | Lipopolysaccharide (LPS) | TNF-α | ~1 nM | Concentration-dependent inhibition of TNF-α release.[3] |
| RAW 264.7 Macrophages | Cigarette Smoke Extract (CSE) | IL-6, IL-1β, TNF-α | 10-100 nM | Significant reduction in cytokine expression.[6] |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | CCL2, CCL3, CCL4, TNF-α | 10-100 nM | Concentration-dependent reduction in chemokine and TNF-α release.[1] |
| A549 (Human Bronchial Epithelial) | CSE + LPS | IL-8, MCP-1, Gro-α | ~1 nM (with PGE2) | Reduction of chemokine release.[7] |
| Human Airway Smooth Muscle Cells | PDGF | DNA Synthesis | Potent Inhibition | Attenuation of proliferation.[3] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in key asthma-related cell lines.
Protocol 1: Inhibition of Cytokine Release from Human Bronchial Epithelial Cells (BEAS-2B)
This protocol details the methodology to assess the inhibitory effect of this compound on TNF-α-induced IL-8 release from BEAS-2B cells, a human bronchial epithelial cell line.
Materials:
-
BEAS-2B cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human TNF-α
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture BEAS-2B cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to desired concentrations (e.g., 0.1 nM to 1 µM) in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare a solution of TNF-α in serum-free medium at a final concentration of 10 ng/mL.
-
Add 100 µL of the TNF-α solution to the wells (except for the unstimulated control).
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
References
- 1. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neutrophil Activation Using a 5-Lipoxygenase Inhibitor
Disclaimer: The following application notes and protocols have been developed to guide research on the effects of 5-lipoxygenase (5-LOX) inhibitors on neutrophil activation. Due to the limited availability of specific data for Bunaprolast, a discontinued drug, the protocols and representative data provided herein are based on another well-characterized 5-LOX inhibitor, Zileuton . These guidelines should be adapted as necessary for other compounds in this class.
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. However, their excessive activation can contribute to tissue damage in various inflammatory diseases. The 5-lipoxygenase (5-LOX) pathway is a crucial signaling cascade in neutrophils, leading to the production of pro-inflammatory leukotrienes, most notably Leukotriene B4 (LTB4). LTB4 is a potent chemoattractant and activator of neutrophils, amplifying the inflammatory response.
This compound was developed as a 5-LOX inhibitor with potential applications in immune and respiratory diseases. Although its development was discontinued, the study of 5-LOX inhibitors remains a significant area of research for novel anti-inflammatory therapies. These application notes provide detailed protocols for investigating the effects of 5-LOX inhibitors on key neutrophil functions: chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Data Presentation
The following table summarizes the inhibitory effects of the representative 5-LOX inhibitor, Zileuton, on various neutrophil functions. This data is provided for comparative purposes and as a benchmark for researchers studying other 5-LOX inhibitors.
| Neutrophil Function | Stimulant | Representative Inhibitor | IC50 Value | Reference |
| LTB4 Biosynthesis | A23187 | Zileuton | 0.4 µM | [1] |
| Chemotaxis | fMLP | Zileuton | ~1-10 µM (in vitro) | [2][3] |
| Degranulation (Elastase Release) | fMLP/Cytochalasin B | Zileuton | Data not available | N/A |
| ROS Production | fMLP | Zileuton | > 10 µM (ineffective) | [3] |
Signaling Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FLAP [label="FLAP", fillcolor="#FBBC05", fontcolor="#202124"]; five_LOX [label="5-Lipoxygenase (5-LOX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTA4_Hydrolase [label="LTA4 Hydrolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; BLT1 [label="BLT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutrophil_Activation [label="Neutrophil Activation\n(Chemotaxis, Degranulation)", style=bold, fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; this compound [label="this compound / Zileuton\n(5-LOX Inhibitor)", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> FLAP [arrowhead=none]; FLAP -> five_LOX; five_LOX -> LTA4 [label="Inhibited by"]; LTA4 -> LTA4_Hydrolase [arrowhead=none]; LTA4_Hydrolase -> LTB4; LTB4 -> BLT1; BLT1 -> Neutrophil_Activation; this compound -> five_LOX [arrowhead=tee, color="#EA4335", style=dashed]; } dot Caption: 5-Lipoxygenase signaling pathway in neutrophils.
Experimental Protocols
Neutrophil Isolation from Human Blood
Objective: To isolate a pure population of neutrophils from fresh human whole blood.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet and transfer it to a new 50 mL tube.
-
Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%. Mix well and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Red Blood Cell Lysis Buffer for 5-10 minutes on ice to lyse any remaining erythrocytes.
-
Add excess HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95% as assessed by flow cytometry using markers like CD15.[4]
// Nodes start [label="Start: Whole Blood", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilution [label="Dilute with HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; ficoll [label="Ficoll-Paque Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; pellet [label="Collect Granulocyte Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; dextran [label="Dextran Sedimentation", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="Collect Neutrophil-rich Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="RBC Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Neutrophils", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Neutrophils", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dilution; dilution -> ficoll; ficoll -> pellet; pellet -> dextran; dextran -> supernatant; supernatant -> lysis; lysis -> wash; wash -> end; } dot Caption: Experimental workflow for neutrophil isolation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the effect of a 5-LOX inhibitor on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus (or 96-well Transwell plate with 3-5 µm pore size inserts)[5]
-
Chemoattractant (e.g., fMLP or LTB4)
-
5-LOX inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of the 5-LOX inhibitor or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., 10 nM fMLP) diluted in assay buffer. For the negative control, add only assay buffer.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the insert).
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the inhibitor compared to the vehicle control.
// Nodes start [label="Start: Isolated Neutrophils", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preincubation [label="Pre-incubate with 5-LOX Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Set up Boyden Chamber\n(Chemoattractant in lower chamber)", fillcolor="#F1F3F4", fontcolor="#202124"]; seeding [label="Seed Neutrophils in Upper Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantify Migrated Cells (ATP assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Analyze Chemotaxis Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> preincubation; preincubation -> seeding; setup -> seeding; seeding -> incubation; incubation -> quantification; quantification -> end; } dot Caption: Experimental workflow for neutrophil chemotaxis assay.
Neutrophil Degranulation Assay (Elastase Release)
Objective: To measure the effect of a 5-LOX inhibitor on the release of primary granule contents from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., fMLP)
-
Priming agent (e.g., Cytochalasin B)
-
5-LOX inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorometric elastase substrate
-
96-well black plate
-
Fluorescence plate reader
Protocol:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of the 5-LOX inhibitor or vehicle control for 30 minutes at 37°C.
-
Prime the neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 5 minutes at 37°C.
-
Transfer the neutrophil suspension to a 96-well black plate.
-
Add the fluorometric elastase substrate to each well.
-
Stimulate degranulation by adding the stimulant (e.g., 100 nM fMLP).
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 380/500 nm).
-
The rate of increase in fluorescence is proportional to the elastase activity. Calculate the percentage of inhibition of elastase release for each inhibitor concentration.
// Nodes start [label="Start: Isolated Neutrophils", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preincubation [label="Pre-incubate with 5-LOX Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; priming [label="Prime with Cytochalasin B", fillcolor="#F1F3F4", fontcolor="#202124"]; plating [label="Plate Neutrophils with Elastase Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="Stimulate with fMLP", fillcolor="#34A853", fontcolor="#FFFFFF"]; measurement [label="Measure Fluorescence (Kinetic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Analyze Elastase Release Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> preincubation; preincubation -> priming; priming -> plating; plating -> stimulation; stimulation -> measurement; measurement -> end; } dot Caption: Experimental workflow for neutrophil degranulation assay.
Neutrophil Reactive Oxygen Species (ROS) Production Assay
Objective: To determine the effect of a 5-LOX inhibitor on the production of intracellular ROS in activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., fMLP or PMA)
-
5-LOX inhibitor (e.g., Zileuton)
-
Dihydrorhodamine 123 (DHR 123) probe
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Flow cytometer
Protocol:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Load the cells with DHR 123 (e.g., 5 µM) for 15 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe and resuspend in fresh assay buffer.
-
Pre-incubate the DHR 123-loaded neutrophils with various concentrations of the 5-LOX inhibitor or vehicle control for 30 minutes at 37°C.
-
Stimulate ROS production by adding the stimulant (e.g., 100 nM fMLP or 20 nM PMA).
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Analyze the fluorescence of the cells by flow cytometry (e.g., using a 488 nm laser for excitation and detecting emission in the green channel, FL1).
-
Quantify the mean fluorescence intensity (MFI) of the neutrophil population and calculate the percentage of inhibition of ROS production.[6][7]
// Nodes start [label="Start: Isolated Neutrophils", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; loading [label="Load with DHR 123", fillcolor="#FBBC05", fontcolor="#202124"]; preincubation [label="Pre-incubate with 5-LOX Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="Stimulate with fMLP/PMA", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Analyze ROS Production Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> loading; loading -> preincubation; preincubation -> stimulation; stimulation -> incubation; incubation -> analysis; analysis -> end; } dot Caption: Experimental workflow for neutrophil ROS production assay.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Neutrophil Recruitment and Inflammatory Signaling in Acute Respiratory Distress Syndrome by Leukotriene Inhibitors Montelukast and Zileuton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring LTB4 Levels Following Bunaprolast Treatment with ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. It plays a crucial role in the pathogenesis of various inflammatory diseases by promoting neutrophil chemotaxis, adhesion, and activation. Bunaprolast (also known as U-66,858) is a pharmacological agent that functions as a 5-lipoxygenase inhibitor, thereby blocking the synthesis of LTB4. Monitoring the efficacy of this compound and similar 5-LOX inhibitors necessitates a reliable method for quantifying LTB4 levels in biological samples. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique for this purpose.
This document provides a comprehensive protocol for the determination of LTB4 concentrations in biological samples, such as cell culture supernatants, plasma, and tissue homogenates, following treatment with this compound.
LTB4 Signaling Pathway and the Action of this compound
The synthesis of LTB4 begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently hydrolyzed by LTA4 hydrolase to form LTB4.[1][2]
LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4][5] Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events, including the activation of NF-κB and mitogen-activated protein kinases (MAPKs).[3][5][6] This signaling leads to chemotaxis, increased expression of adhesion molecules, and the release of inflammatory cytokines and enzymes.[3]
This compound, as a 5-LOX inhibitor, directly interferes with this pathway by blocking the initial enzymatic step in leukotriene synthesis. This inhibition leads to a significant reduction in the production of LTB4 and other downstream leukotrienes, thereby mitigating the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro inhibition of leukotriene B4 formation by exogeneous 5-lipoxygenase inhibitors is associated with enhanced generation of 15-hydroxy-eicosatetraenoic acid (15-HETE) by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 5. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 6. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]
Application Notes and Protocols for Preclinical Administration of Bunaprolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunaprolast is a selective phosphodiesterase-4 (PDE4) inhibitor under investigation for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[1][2]
These application notes provide a comprehensive overview of the preclinical administration of this compound, including detailed experimental protocols for in vivo efficacy studies, pharmacokinetic profiling, and safety assessments. The methodologies described are based on established preclinical models for evaluating PDE4 inhibitors in respiratory inflammation.
Signaling Pathway of PDE4 Inhibition
The therapeutic effects of this compound are mediated through the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in reduced inflammation and bronchodilation.[1][3]
Preclinical Efficacy Studies
The in vivo efficacy of this compound can be evaluated in various animal models of respiratory inflammation. The most common models involve inducing lung inflammation using agents like lipopolysaccharide (LPS) or exposure to cigarette smoke.[4][5]
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This model is widely used to screen for anti-inflammatory compounds. Intranasal or intratracheal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the lungs characterized by neutrophil influx.[6][7]
Experimental Workflow:
Protocol: LPS-Induced Pulmonary Inflammation in Mice
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.[8]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to groups (n=8-10 per group):
-
Vehicle Control
-
LPS + Vehicle
-
LPS + this compound (multiple dose levels)
-
LPS + Dexamethasone (positive control)
-
-
Drug Administration: this compound is administered, typically via oral gavage, one hour before the LPS challenge.[7]
-
LPS Challenge: Mice are anesthetized, and LPS (e.g., 10 µg in 50 µL saline) is administered intranasally.[6][7]
-
Euthanasia and Sample Collection: 4 to 24 hours after LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid (BALF).
-
Analysis of BALF:
-
Total and differential cell counts are performed to quantify inflammatory cell influx.
-
Cytokine levels (e.g., TNF-α, IL-6) are measured by ELISA.
-
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.[9]
Table 1: Representative Efficacy Data for this compound in LPS-Induced Lung Inflammation in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | TNF-α in BALF (pg/mL) |
| Vehicle Control | - | 0.5 ± 0.1 | 0.02 ± 0.01 | < 10 |
| LPS + Vehicle | - | 8.2 ± 1.5 | 6.5 ± 1.2 | 550 ± 80 |
| LPS + this compound | 1 | 5.1 ± 0.9 | 4.0 ± 0.7 | 320 ± 50 |
| LPS + this compound | 3 | 3.2 ± 0.6 | 2.1 ± 0.4 | 180 ± 30 |
| LPS + this compound | 10 | 1.8 ± 0.4 | 1.0 ± 0.2 | 90 ± 20*** |
| LPS + Dexamethasone | 1 | 2.5 ± 0.5 | 1.5 ± 0.3 | 150 ± 25 |
| p<0.05, **p<0.01, ***p<0.001 vs. LPS + Vehicle. Data are presented as mean ± SEM. |
Cigarette Smoke (CS)-Induced COPD Model
This model more closely mimics the etiology of human COPD and is used for longer-term studies.[10][11]
Protocol: CS-Induced COPD in Mice
-
Animals: C57BL/6 mice are often used due to their susceptibility to CS-induced emphysema.[8]
-
CS Exposure: Mice are exposed to whole-body cigarette smoke for 1-2 hours daily, 5-6 days a week, for a period of 3-6 months.[10][11]
-
Drug Administration: this compound is administered daily (e.g., oral gavage) either prophylactically (starting with CS exposure) or therapeutically (after the establishment of disease).
-
Assessments:
-
Pulmonary Function: Measured using techniques like whole-body plethysmography.[12]
-
BALF Analysis: As described in the LPS model.
-
Histopathology: Lungs are examined for emphysema (mean linear intercept), inflammation, and airway remodeling.
-
Table 2: Representative Efficacy Data for this compound in a CS-Induced COPD Mouse Model (6-month study)
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Linear Intercept (µm) | Total Inflammatory Cells in BALF (x10^5) |
| Air Control | - | 35 ± 3 | 0.6 ± 0.1 |
| CS + Vehicle | - | 75 ± 8 | 4.5 ± 0.7 |
| CS + this compound | 3 | 58 ± 6 | 2.8 ± 0.5 |
| CS + this compound | 10 | 45 ± 5 | 1.5 ± 0.3 |
| *p<0.05, **p<0.01 vs. CS + Vehicle. Data are presented as mean ± SEM. |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodents (rats, mice) and a non-rodent species (e.g., dogs, non-human primates).[13][14][15]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Administration: this compound is administered via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Analysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Table 3: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2500 | 7500 |
| t1/2 (h) | 3.5 | 4.0 |
| Bioavailability (%) | - | 30% |
Safety and Toxicology Studies
Preclinical safety studies are conducted to identify potential toxicities and to establish a safe starting dose for human clinical trials. These studies are performed in compliance with regulatory guidelines (e.g., ICH).[16]
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animals: Male and female Sprague-Dawley rats.
-
Dosing: this compound is administered daily by oral gavage at three dose levels (low, mid, high) plus a vehicle control group for 28 consecutive days.
-
Observations:
-
Clinical Signs: Monitored daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology, ECG: Performed pre-study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues is collected, weighed, and examined microscopically.
Table 4: Summary of a Hypothetical 28-Day Rat Toxicology Study for this compound
| Dose Group (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect-Level (NOAEL) |
| 0 (Vehicle) | No treatment-related findings. | - |
| 10 (Low) | No treatment-related findings. | 10 mg/kg/day |
| 30 (Mid) | Slight decrease in body weight gain in males. | |
| 100 (High) | Decreased body weight gain, changes in some clinical chemistry parameters (e.g., liver enzymes). No histopathological correlates. |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The described protocols for efficacy, pharmacokinetic, and safety studies are based on established methodologies for the development of PDE4 inhibitors for respiratory diseases. The successful execution of these studies will provide the necessary data to support the progression of this compound into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 5. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced lung inflammation in mice [bio-protocol.org]
- 7. criver.com [criver.com]
- 8. scireq.com [scireq.com]
- 9. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Establishment of COPD mouse model and grouping of subjects [bio-protocol.org]
- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 12. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 13. Frontiers | Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs [frontiersin.org]
- 14. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bunaprolast HPLC Analysis
Welcome to the technical support center for Bunaprolast HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. Each problem is presented with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound peak area in plasma/blood samples. | This compound is an ester and is known to be unstable in biological matrices due to rapid hydrolysis by endogenous esterases[1]. | Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride or diisopropylfluorophosphate)[1]. Process plasma samples quickly at low temperatures. |
| Appearance of a new peak with a shorter retention time than this compound. | This is likely the active metabolite (U-68,244), which is formed by the hydrolysis of the ester group in this compound[1]. | Confirm the identity of the peak by running a standard of the metabolite if available. If analyzing for this compound only, ensure effective esterase inhibition during sample collection and preparation. |
| Decrease in the peak area of the active metabolite (U-68,244) over time, especially in diluted aqueous solutions. | The active metabolite is susceptible to oxidation, leading to its degradation[1]. | Add a reducing agent (e.g., dithiothreitol) to the sample preparation solutions to prevent oxidation[1]. Prepare standards and samples fresh and analyze them promptly. |
| Peak tailing for this compound or its metabolite. | Interaction with active silanols on the HPLC column. Improper mobile phase pH. | Use a high-purity, end-capped C18 column. Optimize the mobile phase pH to ensure the analytes are in a single ionic state. A pH of 4.5 has been used successfully[1]. |
| Poor resolution between this compound, its metabolite, and endogenous plasma components. | Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A mobile phase of 55% acetonitrile and 45% 0.01 M sodium acetate solution (pH 4.5) has been shown to be effective[1]. |
| Inconsistent retention times. | Fluctuations in column temperature. Changes in mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Baseline noise or drift. | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and reagents. Flush the detector cell with a strong solvent like methanol or isopropanol. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration in plasma samples much lower than expected?
This compound is highly susceptible to enzymatic hydrolysis by esterases present in blood and plasma, leading to its rapid degradation into its active metabolite[1]. To obtain accurate measurements, it is crucial to inhibit this enzymatic activity immediately upon sample collection.
Q2: What is the primary degradation product of this compound?
The primary degradation product of this compound in biological matrices is its active metabolite, U-68,244, formed through ester hydrolysis[1].
Q3: How can I prevent the degradation of the active metabolite of this compound during analysis?
The active metabolite is prone to oxidation. To minimize its degradation, it is recommended to add a reducing agent, such as dithiothreitol, to your sample solutions and to perform the analysis as quickly as possible after sample preparation[1].
Q4: What type of HPLC column is suitable for this compound analysis?
A reversed-phase C18 column is commonly used for the analysis of this compound and its metabolite[1].
Q5: What are the recommended detection settings for this compound and its metabolite?
Fluorescence detection is a sensitive method for both compounds. Recommended wavelengths are an excitation of 237 nm and emission wavelengths of 380 nm for this compound and 410 nm for its active metabolite[1].
Experimental Protocols
Standard HPLC Method for this compound and its Active Metabolite in Plasma
This protocol is based on a validated method for the determination of this compound and its active metabolite (U-68,244) in canine and human plasma[1].
| Parameter | Specification |
| HPLC Column | Reversed-phase C18 |
| Mobile Phase | 55% Acetonitrile and 45% 0.01 M Sodium Acetate solution, pH adjusted to 4.5 with glacial acetic acid. |
| Flow Rate | 2 mL/min |
| Injection Volume | 50-150 µL |
| Detection | Fluorescence |
| Excitation Wavelength | 237 nm |
| Emission Wavelength | 410 nm for the active metabolite (U-68,244), switched to 380 nm for this compound and internal standard. |
| Run Time | 13-15 minutes |
Sample Preparation:
-
Collect blood samples in tubes containing an esterase inhibitor.
-
Prepare plasma promptly by centrifugation at low temperatures.
-
Perform solid-phase extraction in the presence of a reducing agent to stabilize the active metabolite.
Forced Degradation Study Protocol (Hypothetical)
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
| Stress Condition | Methodology |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) for 24 hours. |
Note: Samples should be neutralized before HPLC analysis. A control sample (unstressed) should be analyzed concurrently.
Visualizations
References
Technical Support Center: Optimizing Bunaprolast Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Bunaprolast in cell culture experiments. As specific data for this compound is limited in publicly available literature, the guidance provided is based on the known mechanism of action of this compound as a 5-lipoxygenase (5-LOX) inhibitor and data from other well-characterized 5-LOX inhibitors. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What is a typical starting concentration range for this compound in cell culture?
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration will depend on your cell type and the specific biological question you are addressing. A standard approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint (e.g., inhibition of leukotriene production, reduction in cell proliferation, induction of apoptosis). In parallel, a cell viability assay (e.g., MTT, WST-1) or cytotoxicity assay (e.g., LDH release) should be performed to identify the concentration at which this compound becomes toxic to the cells. The optimal concentration will be the one that elicits the desired biological effect with minimal cytotoxicity.
Q4: What are the potential off-target effects of 5-LOX inhibitors like this compound?
A4: Some 5-LOX inhibitors have been reported to have off-target effects, which may be independent of their 5-LOX inhibitory activity.[1][2] These can include effects on other enzymes in the arachidonic acid pathway or other signaling pathways. It is important to include appropriate controls in your experiments to account for potential off-target effects. This may involve using a structurally unrelated 5-LOX inhibitor or a cell line that does not express 5-LOX.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit 5-LOX in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM or higher, if solubility permits). |
| Cell line insensitive: The cell line may not express 5-LOX or the pathway may not be active under your experimental conditions. | Confirm 5-LOX expression in your cell line using techniques like Western blot or RT-qPCR. Stimulate the cells with a known activator of the arachidonic acid pathway (e.g., A23187, a calcium ionophore) to ensure the pathway is active. | |
| Compound instability: this compound may be unstable in your culture medium. | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store it at the recommended temperature. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of this compound is likely toxic to the cells. | Perform a cytotoxicity assay (e.g., LDH assay) to determine the cytotoxic concentration range. Lower the concentration of this compound used in your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to variability in the response to treatment. | Ensure a consistent cell seeding density across all wells and experiments. |
| Variability in treatment duration: The duration of exposure to this compound can influence the outcome. | Maintain a consistent treatment duration for all experiments. | |
| Cell passage number: High passage numbers can lead to changes in cell behavior and drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and IC50 values for various well-characterized 5-LOX inhibitors. This data can serve as a reference for designing experiments with this compound.
| 5-LOX Inhibitor | Typical Concentration Range (µM) | Reported IC50 for 5-LOX Inhibition (µM) | Cell Lines Tested |
| Zileuton | 1 - 100 | 0.5 - 5 | THP-1, HeLa, A549, HCA-7[2][3] |
| AA-861 | 1 - 100 | 0.1 - 10 | Capan-2, HeLa, A549, HCA-7[2] |
| Rev-5901 | 1 - 100 | 1 - 20 | Capan-2[2] |
| MK-886 (FLAP inhibitor) | 0.01 - 10 | ~0.0025 (in intact leukocytes)[4] | Capan-2, THP-1[2] |
| CJ-13,610 | 10 - 100 | ~0.02 | Capan-2, THP-1[2] |
Note: IC50 values can vary significantly depending on the cell type and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[5][6][7]
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.[8][9][10][11][12]
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
BrdU labeling reagent
-
BrdU assay kit (commercially available, containing fixing/denaturing solution and anti-BrdU antibody)
-
96-well plate
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Towards the end of the treatment period, add the BrdU labeling reagent to the culture medium and incubate for a specific time (e.g., 2-4 hours) to allow for BrdU incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix, permeabilize, and denature the cellular DNA according to the kit's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Add the secondary antibody conjugate and the substrate for colorimetric or fluorescent detection.
-
Measure the absorbance or fluorescence using a plate reader or visualize and quantify the labeled cells using a fluorescence microscope.[3][4][13][14][15]
Visualizations
Caption: this compound inhibits the 5-lipoxygenase (5-LOX) pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. BrdU cell proliferation assay [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: 5-LOX Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-lipoxygenase (5-LOX) inhibitors.
Troubleshooting Guide
This section addresses common issues encountered during 5-LOX inhibitor experiments in a question-and-answer format.
Q1: Why are the IC50 values of my 5-LOX inhibitor inconsistent between different assay formats (e.g., cell-free vs. cell-based)?
A1: Discrepancies in IC50 values between cell-free and cell-based assays are a common observation and can be attributed to several factors:
-
Cellular Environment: Cell-free assays using purified recombinant 5-LOX do not fully replicate the complex intracellular environment.[1] In intact cells, 5-LOX activity is regulated by its translocation to the nuclear membrane and its interaction with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme.[1][2][3] Some inhibitors may interfere with this translocation or the 5-LOX/FLAP interaction, a mechanism that would not be captured in a cell-free system.[1]
-
Cofactor Availability: Cellular assays contain endogenous cofactors like Ca2+ and ATP which are essential for 5-LOX activation and can influence inhibitor potency.[2][4][5] Cell-free assays may have optimized, but not necessarily physiologically representative, concentrations of these cofactors.
-
Membrane Permeability and Efflux: The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability can lead to a lower effective intracellular concentration and thus a higher apparent IC50 in cell-based assays. Additionally, cellular efflux pumps can actively transport the inhibitor out of the cell, reducing its efficacy.
-
Off-Target Effects: In a cellular context, inhibitors may have off-target effects that indirectly influence the 5-LOX pathway or the assay readout, leading to misleading IC50 values.[6]
Q2: My 5-LOX inhibitor shows potent activity in biochemical assays, but has weak or no effect in my cell-based model. What could be the reason?
A2: This is a frequent challenge. Beyond the reasons mentioned in Q1, consider the following:
-
Inhibitor Solubility and Stability: Poor solubility of the inhibitor in cell culture media can lead to precipitation and a lower effective concentration. Inhibitors may also be unstable in the physiological conditions of cell culture (e.g., temperature, pH, presence of metabolic enzymes), leading to degradation over the course of the experiment.
-
Metabolism of the Inhibitor: Cells can metabolize the inhibitor, converting it into a less active or inactive form. This is a critical consideration in cellular and in vivo studies that is absent in biochemical assays.
-
Presence of Other LOX Isoforms: Cells may express other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX).[7][8] If your assay readout is not specific for 5-LOX products, you might be observing the activity of these other enzymes, which may not be inhibited by your compound.[4]
Q3: I am observing unexpected or contradictory results in my experiments. Could off-target effects of the 5-LOX inhibitor be responsible?
A3: Yes, off-target effects are a significant concern with many 5-LOX inhibitors and can lead to misinterpretation of experimental results.[6] It is crucial to be aware of these potential confounding factors.
-
Inhibition of Prostaglandin Transport: Several widely used 5-LOX inhibitors, including zileuton, have been shown to interfere with the export of prostaglandins (e.g., PGE2) from cells by targeting transporters like the multidrug resistance protein 4 (MRP-4).[6] This can lead to an apparent anti-inflammatory effect that is independent of 5-LOX inhibition.
-
Interaction with other LOX and COX enzymes: Some inhibitors lack specificity for 5-LOX and can also inhibit other lipoxygenases (e.g., 12-LOX, 15-LOX) or cyclooxygenases (COX-1, COX-2).[9][10] This is particularly true for redox-active inhibitors.
-
Modulation of Cellular Signaling: Some compounds may have effects on other cellular pathways that are unrelated to the 5-LOX cascade. These off-target activities can contribute to the observed biological effects and complicate data interpretation.[6][11]
To mitigate this, it is advisable to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to 5-LOX inhibition. Additionally, rescue experiments where the downstream products of 5-LOX (e.g., leukotrienes) are added back can help to verify the on-target effect.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding 5-LOX inhibitor experiments.
Q1: What is the basic signaling pathway of 5-LOX?
A1: The 5-lipoxygenase (5-LOX) pathway is a critical route for the metabolism of arachidonic acid (AA) into pro-inflammatory leukotrienes.[2] The key steps are:
-
Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) releases arachidonic acid from membrane phospholipids.[12]
-
5-LOX Activation and Translocation: An increase in intracellular calcium levels triggers the translocation of 5-LOX from the cytosol to the nuclear membrane.[2]
-
Interaction with FLAP: At the nuclear membrane, 5-LOX associates with the 5-lipoxygenase-activating protein (FLAP), which binds arachidonic acid and presents it to 5-LOX.[2][13]
-
Conversion to 5-HpETE and LTA4: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).[12][13]
-
Formation of LTB4 and Cysteinyl Leukotrienes: LTA4 is a key intermediate that can be further metabolized:
-
By LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[12]
-
By LTC4 synthase, which conjugates LTA4 with glutathione to form leukotriene C4 (LTC4). LTC4 is subsequently converted to LTD4 and LTE4. Collectively, LTC4, LTD4, and LTE4 are known as cysteinyl leukotrienes and are potent mediators of bronchoconstriction and vascular permeability.[12]
-
Figure 1. Simplified diagram of the 5-lipoxygenase (5-LOX) signaling pathway.
Q2: What are the different types of 5-LOX inhibitors?
A2: 5-LOX inhibitors can be classified based on their mechanism of action:
-
Redox-type inhibitors: These compounds, often containing antioxidant moieties, interfere with the redox cycle of the catalytic iron atom in the active site of 5-LOX.
-
Non-redox-type competitive inhibitors: These inhibitors compete with arachidonic acid for binding to the active site of the enzyme.[11]
-
Iron-ligand inhibitors: These compounds, such as the FDA-approved drug zileuton, chelate the non-heme iron atom in the active site of 5-LOX, thereby inactivating the enzyme.[6][11]
-
FLAP inhibitors: These compounds do not inhibit 5-LOX directly but prevent its activation by binding to FLAP and interfering with the transfer of arachidonic acid to 5-LOX.[11][14]
Q3: Can you provide a general protocol for a cell-based 5-LOX inhibition assay?
A3: The following is a generalized protocol for a cell-based 5-LOX inhibition assay using a fluorescence-based readout. Specific cell types, reagent concentrations, and incubation times should be optimized for your experimental system.
Experimental Workflow:
Figure 2. General workflow for a cell-based 5-LOX inhibition assay.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells transfected with 5-LOX and FLAP, or primary neutrophils) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the 5-LOX inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with a suitable assay buffer (e.g., PBS with Ca2+). Add the diluted inhibitor or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Prepare a stimulation solution containing a calcium ionophore (e.g., A23187) and arachidonic acid in the assay buffer. Add this solution to the wells to initiate the 5-LOX reaction.
-
Detection: Immediately after adding the stimulation solution, add a fluorescent probe that detects lipid hydroperoxides.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm[15]) kinetically over a period of 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated as: [1 - (Rate of inhibitor-treated sample / Rate of vehicle-treated sample)] x 100. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Q4: What are some common positive controls used in 5-LOX inhibitor assays?
A4: It is essential to include a positive control inhibitor in your experiments to validate the assay. Some commonly used and well-characterized 5-LOX inhibitors include:
-
Zileuton: An FDA-approved iron-ligand type 5-LOX inhibitor.[6]
-
Nordihydroguaiaretic acid (NDGA): A non-selective redox-type inhibitor of lipoxygenases.[1][4]
-
MK-886: A FLAP inhibitor that indirectly prevents 5-LOX activation.[16]
Quantitative Data Summary
The following table summarizes the IC50 values of some common 5-LOX inhibitors in different assay systems. Note that these values can vary depending on the specific experimental conditions.
| Inhibitor | Type | Assay System | IC50 (µM) | Reference |
| Zileuton | Iron-ligand | HeLa, A549, HCA-7 cells (PGE2 release) | 0.1 - 9.1 | [6] |
| NDGA | Redox | Cell-based fluorescence assay | 0.1 - 3 | [4] |
| NDGA | Cell-based (HEK293-5-LOX/FLAP) | ~1 | [1] | |
| AKBA | Non-competitive | Cell-based (HEK293-5-LOX/FLAP) | < 10 | [1] |
| A63162 | 5-LOX specific | Cell-based fluorescence assay | > 0.1 | [4] |
| A79175 | 5-LOX specific | Cell-based fluorescence assay | > 0.1 | [4] |
| BWA4C | Iron-ligand | HeLa, A549, HCA-7 cells (PGE2 release) | 0.1 - 9.1 | [6] |
| CJ-13,610 | Non-redox | HeLa, A549, HCA-7 cells (PGE2 release) | 0.1 - 9.1 | [6] |
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of 5-LOX, COX-1, and COX-2 Increases Tendon Healing and Reduces Muscle Fibrosis and Lipid Accumulation After Rotator Cuff Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Bunaprolast Metabolite U-68,244
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of U-68,244, the active deacetylated metabolite of Bunaprolast.
Frequently Asked Questions (FAQs)
Q1: What is U-68,244 and why is it prone to oxidation?
A1: U-68,244 is the deacetylated metabolite of the 5-lipoxygenase inhibitor, this compound (U-66,858). Its chemical structure is 2-butyl-4-methoxy-1-naphthol. This structure contains a naphthol functional group, which is a type of phenolic compound. Phenolic compounds, particularly those with electron-donating groups on the aromatic ring, are susceptible to oxidation. The hydroxyl group of the naphthol moiety in U-68,244 can be oxidized, potentially leading to the formation of colored degradation products and a loss of biological activity.
Q2: What are the visible signs of U-68,244 oxidation?
A2: A common indicator of oxidation is a change in the color of the solution containing U-68,244. Initially colorless solutions may develop a yellow, brown, or even black tint upon oxidation. Additionally, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) can signify degradation.
Q3: What are the primary factors that accelerate the oxidation of U-68,244?
A3: Several factors can promote the oxidation of U-68,244:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
High pH (alkaline conditions): Deprotonation of the phenolic hydroxyl group at higher pH increases its susceptibility to oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q4: Can I use standard antioxidants to prevent the oxidation of U-68,244?
A4: Yes, the use of antioxidants is a primary strategy. Common antioxidants that are effective in preventing the oxidation of phenolic compounds include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can readily scavenge free radicals.
-
Sodium Metabisulfite: A common antioxidant and reducing agent used to protect readily oxidizable substances.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that can be effective in organic solvent systems. The choice of antioxidant will depend on the solvent system and the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution of U-68,244 rapidly turns yellow/brown. | Oxidation of the naphthol moiety. | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon before preparing solutions. Handle solutions under a blanket of inert gas. 2. Add an antioxidant: Supplement your solvent with an appropriate antioxidant. (See Recommended Antioxidant Concentrations table below). 3. Control pH: Maintain the pH of aqueous solutions in the acidic to neutral range (pH < 7). |
| Loss of U-68,244 potency or inconsistent results in biological assays. | Degradation of the active compound due to oxidation. | 1. Prepare fresh solutions: Prepare solutions of U-68,244 immediately before use. 2. Store stock solutions properly: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light, and under an inert atmosphere if possible. 3. Include antioxidants in assay buffers: Consider the compatibility of antioxidants with your specific assay system. |
| Appearance of unknown peaks in HPLC analysis. | Formation of oxidation byproducts. | 1. Implement preventative measures: Follow the recommendations for preventing oxidation during sample preparation and storage. 2. Perform forced degradation studies: To identify potential degradation products, intentionally expose a sample of U-68,244 to oxidative stress (e.g., by adding a small amount of hydrogen peroxide) and analyze the resulting mixture by LC-MS to characterize the degradation products. |
| Precipitation observed in the U-68,244 solution. | Formation of insoluble oxidation products. | 1. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use. Note that this removes the degraded product but does not prevent further degradation. 2. Address the root cause of oxidation: Implement the strategies outlined above to prevent the initial oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of U-68,244
-
Solvent Selection: Choose a suitable solvent in which U-68,244 is soluble and stable (e.g., DMSO, ethanol, or an appropriate buffer).
-
Solvent Degassing: Prior to use, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Addition of Antioxidant: If compatible with downstream applications, add an antioxidant to the solvent. (See table below for recommended concentrations).
-
Dissolution of U-68,244: Weigh the desired amount of U-68,244 and dissolve it in the prepared solvent. Perform this step under dim light and, if possible, in an inert atmosphere (e.g., in a glove box).
-
Storage: Aliquot the stock solution into amber vials to protect from light. Flush the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C for long-term storage.
Recommended Antioxidant Concentrations
| Antioxidant | Solvent System | Typical Concentration Range | Notes |
| Ascorbic Acid | Aqueous Buffers | 0.1 - 1 mg/mL | Prepare fresh as ascorbic acid itself can degrade. May interfere with certain biological assays. |
| Sodium Metabisulfite | Aqueous Buffers | 0.1 - 0.5 mg/mL | Effective at preventing oxidation but can react with certain compounds. Ensure compatibility. |
| Butylated Hydroxytoluene (BHT) | Organic Solvents (e.g., DMSO, Ethanol) | 0.01% - 0.1% (w/v) | A good option for non-aqueous stock solutions. |
Visualizations
Diagram 1: Postulated Oxidation Pathway of U-68,244
The naphthol structure of U-68,244 is susceptible to oxidation, likely proceeding through a radical mechanism to form a quinone-type product. This transformation results in a conjugated system that absorbs visible light, leading to the observed color change.
Technical Support Center: Bunaprolast Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference caused by the small molecule bunaprolast in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule drug candidate that has been investigated for its anti-inflammatory properties. It is known to be an inhibitor of 5-lipoxygenase (5-LOX)[1]. Some literature also suggests that it may have activity as a phosphodiesterase 4 (PDE4) inhibitor[2]. PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation[2][3].
Q2: Why might this compound interfere with my fluorescence-based assay?
Small molecule compounds like this compound can interfere with fluorescence-based assays through several mechanisms[4][5]:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false-positive signals.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, causing a decrease in the detected signal (a false-negative)[4]. This is also known as the "inner filter effect"[4].
-
Light Scattering: The compound, especially at higher concentrations, may precipitate or form aggregates that scatter light, leading to noisy or inaccurate readings.
-
Alteration of Assay Components: The compound could interact with assay components (e.g., enzymes, substrates, antibodies) in a way that indirectly affects the fluorescence output.
Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?
The first step is to determine if this compound itself is optically active under your assay conditions. This can be done by running control experiments with this compound alone in the assay buffer. You should also check for any signs of precipitation at the concentrations you are using.
Q4: Are there specific types of fluorescence assays that are more prone to interference?
Assays that use fluorophores in the blue-green spectral region are often more susceptible to interference from small molecule libraries, as many organic molecules have some absorbance or fluorescence in this range[5]. Assays with low signal intensity or those that are highly sensitive to small changes in fluorescence are also more likely to be affected.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Characterize the Optical Properties of this compound
The first step is to determine if this compound has any intrinsic fluorescence or absorbance that could interfere with your assay.
Experimental Protocol: Spectral Scanning of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the highest concentration used in your experiments in the final assay buffer.
-
Prepare a "buffer blank" containing the assay buffer and the same concentration of solvent used for the this compound solution.
-
Perform an absorbance scan: Use a spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm, using the buffer blank as the reference.
-
Perform a fluorescence scan: Use a spectrofluorometer to measure the fluorescence spectrum of the this compound solution.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Scan: Excite the sample at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths.
-
-
Analyze the data: Compare the absorbance and fluorescence spectra of this compound with the excitation and emission spectra of your assay's fluorophore.
Data Presentation: Summary of this compound's Optical Properties
| Parameter | Wavelength (nm) | This compound | Your Fluorophore | Overlap? (Yes/No) |
| Excitation Maxima | Record from scan | From literature | ||
| Emission Maxima | Record from scan | From literature | ||
| Absorbance Maxima | Record from scan |
This table should be filled in with your experimental results.
Step 2: Identify the Type of Interference
Based on the results from Step 1, you can begin to identify the type of interference.
Workflow for Identifying Interference
Caption: Troubleshooting workflow for identifying the type of fluorescence interference.
Step 3: Mitigate the Interference
Once you have identified the likely cause of interference, you can take steps to mitigate it.
Troubleshooting Strategies
| Issue | Recommended Action | Detailed Protocol |
| Autofluorescence | 1. Subtract Background: Run a parallel experiment with this compound alone and subtract the signal from your experimental wells. 2. Use a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths outside the range of this compound's fluorescence[5]. 3. Time-Resolved Fluorescence (TRF): If this compound has a short fluorescence lifetime, TRF can be used to measure the signal from a long-lifetime fluorophore after the background has decayed. | Background Subtraction: For each plate, include wells with all assay components except the biological target, plus this compound at the relevant concentrations. Calculate the average fluorescence from these wells and subtract it from the corresponding experimental wells. |
| Quenching / Inner Filter Effect | 1. Lower this compound Concentration: If possible, use a lower concentration of this compound that still gives a biological effect but minimizes quenching. 2. Use a Brighter Fluorophore: A fluorophore with a higher quantum yield may provide a strong enough signal to overcome the quenching. 3. Mathematical Correction: Models can be used to correct for the inner filter effect, but this is complex and requires careful validation. | Concentration Titration: Perform a dose-response curve for this compound in your assay. Determine the lowest effective concentration and assess if interference is still present at that concentration by comparing to a "this compound only" control. |
| Light Scattering / Precipitation | 1. Check Solubility: Visually inspect the wells for any signs of precipitation. 2. Centrifuge Plates: Before reading, briefly centrifuge the plates to pellet any precipitates. 3. Lower this compound Concentration: Use a concentration of this compound that is below its limit of solubility in the assay buffer. | Solubility Test: Prepare dilutions of this compound in the assay buffer and measure turbidity using a spectrophotometer (e.g., at 600 nm). Determine the concentration at which turbidity increases significantly. |
| Indirect Interference | 1. Run a Counterscreen: Test this compound against individual components of your assay (e.g., the enzyme without its substrate) to see if it affects their fluorescence. 2. Use an Orthogonal Assay: Validate your findings using a different assay format that does not rely on fluorescence (e.g., an absorbance-based or luminescence-based assay)[4][5]. | Orthogonal Assay Validation: If your primary assay measures enzyme activity, consider a secondary assay that directly measures product formation using a non-fluorescent method like LC-MS or a colorimetric substrate. |
Signaling Pathway Context
Understanding the expected biological effect of this compound can help differentiate true activity from assay artifacts. As a potential PDE4 inhibitor, this compound would be expected to increase intracellular cAMP levels.
Caption: Simplified signaling pathway for a PDE4 inhibitor like this compound.
By following these troubleshooting guides and understanding the potential for interference, researchers can confidently assess the effects of this compound in their fluorescence-based assays and ensure the integrity of their data.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Beraprost Sodium in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Beraprost sodium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Beraprost sodium and what is its primary mechanism of action?
A1: Beraprost sodium is a stable, orally active prostacyclin (PGI2) analog.[1][2] Its primary mechanism of action involves binding to prostacyclin (IP) receptors on the cell surface, which are G protein-coupled receptors.[3] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels result in the relaxation of vascular smooth muscle cells, causing vasodilation, and also inhibit platelet aggregation.[1][4]
Q2: What are the common applications of Beraprost in animal models?
A2: Beraprost is frequently used in animal models to investigate conditions related to vascular dysfunction. Key applications include the study of pulmonary arterial hypertension (PAH), peripheral arterial disease, and stroke.[1][5][6] It has been shown to have protective effects in models of monocrotaline-induced pulmonary hypertension and to improve cerebral circulation.[6][7]
Q3: What is the stability and recommended storage for Beraprost sodium?
A3: Beraprost sodium is a chemically and biologically stable prostacyclin analog, which allows for oral administration.[2] For specific storage conditions and shelf-life, it is crucial to refer to the manufacturer's data sheet that accompanies the compound.
Q4: Can Beraprost be administered via routes other than oral?
A4: While Beraprost is primarily known for its oral activity, studies have also utilized intravenous administration, particularly when encapsulated in nanoparticles for sustained release and targeted delivery.[7] The choice of administration route will depend on the specific experimental design and research question.
Troubleshooting Guide
Problem 1: Inconsistent or lack of expected therapeutic effect at a given dosage.
-
Possible Cause 1: Incorrect Dosage for the Animal Model.
-
Solution: Dosages of Beraprost can vary significantly between species. It is essential to consult literature specific to your animal model. For instance, effective oral doses in canine models of pulmonary hypertension range from 5-25 µg/kg twice daily, while studies in rats have used doses up to 300 µg/kg per day.[8][9][10] A dose-response study may be necessary to determine the optimal dose for your specific model and endpoint.
-
-
Possible Cause 2: Issues with Drug Formulation or Administration.
-
Solution: Ensure the oral formulation is being fully consumed by the animals. If using tablets for smaller animals, ensure they are appropriately divided to achieve the correct dosage.[11] For intragastric administration, verify the technique to ensure the full dose is delivered to the stomach.[9] The stability of any prepared solutions should also be considered, although Beraprost is generally stable.[2]
-
-
Possible Cause 3: Species-Specific Differences in Pharmacokinetics.
-
Solution: The metabolism and clearance of Beraprost can differ between species, affecting its bioavailability and half-life.[8] If inconsistent results are observed, it may be beneficial to conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration and duration of action of the administered dose.
-
Problem 2: Observation of adverse effects.
-
Possible Cause 1: Dose is too high.
-
Solution: While studies in dogs have reported no significant side effects at doses up to 25 µg/kg, higher doses may lead to adverse effects related to systemic vasodilation, such as hypotension.[8][12] Common side effects noted in human clinical trials include headache, flushing, diarrhea, and nausea.[1] If adverse effects are observed, consider reducing the dose or the frequency of administration.
-
-
Possible Cause 2: Interaction with other administered compounds.
-
Solution: If Beraprost is being used in combination with other drugs, there is a potential for pharmacodynamic interactions. For example, co-administration with other vasodilators or anticoagulants could potentiate their effects. Review the pharmacology of all administered substances and consider potential interactions.
-
Data Presentation
Table 1: Summary of Beraprost Dosages in Various Animal Models
| Animal Model | Condition | Route of Administration | Dosage | Reference |
| Dog | Chronic Embolic Pulmonary Hypertension | Oral (twice daily) | 5, 15, and 25 µg/kg | [8][12] |
| Dog | Pulmonary Hypertension | Oral (twice daily) | ~15 µg/kg | [11] |
| Rat | Hypoxia-Induced Pulmonary Hypertension | Intragastric (daily) | 300 µg/kg | [9] |
| Rat | High-Fat Diet-Induced Obesity | Oral (daily) | 300 µg/kg | [10] |
| Rat | Stroke-Prone Spontaneously Hypertensive | Oral (twice daily) | 100 µg/kg | [6] |
| Rabbit | Arachidonate-Induced Stroke Model | Oral (single dose) | 1 or 3 mg/kg | [6] |
| Rabbit | Isolated Heart (Hypoxia) | Perfusion | 0.45 µM | [13] |
Experimental Protocols
Protocol 1: Induction of Chronic Embolic Pulmonary Hypertension in a Canine Model
This protocol is a summary of the methodology used in studies investigating the effects of Beraprost on pulmonary hypertension in dogs.[8]
-
Animal Preparation: Healthy adult dogs are used. Pre-study examinations including physical, blood tests, radiography, and ultrasonography are performed to ensure the health of the animals.
-
Anesthesia: Dogs are anesthetized for the embolism procedure. A typical regimen includes butorphanol tartrate, midazolam hydrochloride, heparin sodium, and cefazolin sodium hydrate, with anesthesia maintained by isoflurane.
-
Embolism Induction: A catheter is inserted into the jugular vein and advanced to the pulmonary artery. Microspheres are injected to induce chronic embolic pulmonary hypertension.
-
Post-Procedure Monitoring: Animals are monitored for recovery. The development of pulmonary hypertension is confirmed through measurements of pulmonary arterial pressure.
-
Beraprost Administration: Once the disease model is established, Beraprost is administered orally at the desired dosages (e.g., 5, 15, 25 µg/kg twice daily). A washout period of at least one week is recommended between different dose treatments in a crossover study design.
-
Efficacy Assessment: The effects of Beraprost are evaluated by measuring hemodynamic parameters (e.g., systolic and mean pulmonary arterial pressure) and cardiac function through echocardiography.
Mandatory Visualizations
Caption: Signaling pathway of Beraprost in vascular smooth muscle cells.
Caption: Workflow for dose adjustment in Beraprost animal studies.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of beraprost sodium on peripheral circulation insufficiency in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The effects of beraprost Na, a stable prostacyclin analog, on animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encapsulation of beraprost sodium in nanoparticles: analysis of sustained release properties, targeting abilities and pharmacological activities in animal models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 9. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 10. Beraprost sodium, a stable prostacyclin analogue, improves insulin resistance in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beraprost Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 13. Beneficial effect of beraprost, a prostacyclin-mimetic agent, on post-hypoxic recovery of cardiac function and metabolism in rabbit isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
Bunaprolast experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunaprolast (U-66,858) and its active metabolite (U-68,244).
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on its known instability and potential for variability.
Question 1: I am observing high variability and lower than expected potency of this compound in my in vitro assays. What could be the cause?
Answer:
High variability and reduced potency of this compound are often linked to its inherent instability. The primary causes are:
-
Rapid Enzymatic Degradation: this compound is an ester prodrug that is rapidly hydrolyzed by endogenous esterases present in biological matrices (e.g., plasma, cell lysates, whole blood) to its active metabolite, U-68,244.[1] This conversion can lead to inconsistent concentrations of the parent compound.
-
Oxidation of the Active Metabolite: The active metabolite, U-68,244, is susceptible to oxidation, which can lead to a loss of pharmacological activity.[1]
Troubleshooting Steps:
-
Sample Handling:
-
Collect blood samples into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent the rapid degradation of this compound.[1]
-
Process plasma samples immediately and at low temperatures (on ice) to minimize enzymatic activity.
-
For in vitro assays with cell lysates or whole blood, minimize the incubation time at 37°C before analysis.
-
-
Reagent Preparation and Storage:
-
Prepare stock solutions of this compound and U-68,244 in an appropriate organic solvent (e.g., DMSO) and store them at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
When preparing working solutions in aqueous buffers, use them immediately. Consider the use of antioxidants in the assay buffer to protect U-68,244 from oxidation, although the specific antioxidant and its concentration may need to be optimized for your assay system.
-
-
Assay Conditions:
-
If possible, use purified enzyme preparations instead of cell lysates or whole blood to reduce the concentration of interfering enzymes.
-
When using cell-based assays, consider the level of endogenous esterase activity in your chosen cell line.
-
Run appropriate controls, including a time-zero sample and a sample with a known stable 5-lipoxygenase inhibitor, to assess the stability of this compound and U-68,244 under your specific assay conditions.
-
Question 2: My quantitative analysis of this compound and its active metabolite U-68,244 by HPLC is showing inconsistent results. How can I improve the reproducibility of my measurements?
Answer:
Inconsistent HPLC results for this compound and U-68,244 are likely due to pre-analytical and analytical instability.
Troubleshooting Steps:
-
Sample Collection and Preparation:
-
Extraction Procedure:
-
Employ a robust extraction method, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analytes.[1]
-
Ensure that the extraction solvent contains an antioxidant to prevent the degradation of U-68,244 during the extraction process.[1]
-
Keep samples cold throughout the extraction procedure.
-
-
Chromatographic Conditions:
-
Use a validated reverse-phase HPLC method. A C18 column is often suitable.
-
Optimize the mobile phase composition and gradient to achieve good separation of this compound, U-68,244, and any potential degradation products.
-
Employ a sensitive detection method, such as fluorescence detection, as both compounds may be present at low concentrations.[1]
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in a matrix that closely matches your study samples (e.g., plasma from the same species containing an esterase inhibitor).
-
Analyze calibration standards and quality control samples alongside your experimental samples in each analytical run to monitor the accuracy and precision of the assay.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is deacetylated to its active metabolite, U-68,244. Both this compound and U-68,244 are inhibitors of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] By inhibiting 5-LOX, this compound and its active metabolite reduce the production of leukotrienes, such as Leukotriene B4 (LTB4).
Q2: What are the main challenges associated with the experimental use of this compound?
A2: The primary challenges are its instability in biological matrices due to rapid enzymatic hydrolysis by esterases and the oxidative degradation of its active metabolite, U-68,244.[1] These factors can lead to significant experimental variability and difficulties in obtaining reproducible results. Careful sample handling and analytical procedures are essential to mitigate these issues.
Q3: Are there any known off-target effects of this compound?
A3: One study noted that this compound exhibited significant inhibition of thromboxane A2 release, suggesting a potential interaction with the cyclooxygenase (COX) pathway.[1] Researchers should be aware of this potential off-target effect when interpreting experimental results.
III. Data Presentation
The following table summarizes the available quantitative data for this compound and its active metabolite. Due to the discontinued development of this compound, publicly available data is limited.
Table 1: In Vitro Inhibitory Activity of this compound (U-66,858) and its Active Metabolite (U-68,244)
| Compound | Assay System | Parameter | Preincubation Time | IC50 Value (nmol/L) |
| This compound (U-66,858) | Human Whole Blood (Ionophore-induced LTB4 formation) | IC50 | 1 min | 1080 ± 644 |
| 60 min | 250 ± 85 | |||
| U-68,244 | Human Whole Blood (Ionophore-induced LTB4 formation) | IC50 | 1 min | 820 ± 442 |
| 60 min | 270 ± 79 |
Data from: Agents Actions. 1994 Mar;41(1-2):32-6.[1]
IV. Experimental Protocols
Protocol 1: HPLC-Based Quantification of this compound and U-68,244 in Human Plasma
This protocol is based on the methodology described by Wood, Rees, and Simmonds (1991).
1. Sample Collection and Handling:
- Collect whole blood into tubes containing an esterase inhibitor (e.g., sodium fluoride).
- Immediately place the tubes on ice.
- Centrifuge at 4°C to separate the plasma.
- Transfer the plasma to clean tubes and store at -70°C until analysis.
2. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by water.
- To 1 mL of plasma, add an internal standard.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
- Elute this compound and U-68,244 with a stronger organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH 3.5).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with appropriate excitation and emission wavelengths.
- Injection Volume: 50 µL.
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of this compound and U-68,244 in the samples from the calibration curve.
V. Visualizations
Caption: 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling samples for this compound analysis.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibition: Bunaprolast vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two 5-lipoxygenase (5-LOX) inhibitors: bunaprolast and the clinically approved drug, zileuton. The following sections will delve into their mechanisms of action, present comparative quantitative data on their inhibitory activities, and outline typical experimental protocols for assessing 5-LOX inhibition.
Introduction to 5-Lipoxygenase and Its Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators.[1] By converting arachidonic acid into leukotriene A4 (LTA4), 5-LOX initiates a cascade that leads to the production of potent signaling molecules involved in various inflammatory and allergic diseases, including asthma.[1] Consequently, the inhibition of 5-LOX has been a key therapeutic strategy for managing these conditions. Zileuton is a well-established 5-LOX inhibitor used in the treatment of asthma.[2] this compound, also known as U-66,858, is another 5-LOX inhibitor that was under development by Pfizer but has since been discontinued.[] This guide aims to provide an objective comparison of these two compounds based on available scientific data.
Mechanism of Action
Both this compound and zileuton target the 5-LOX enzyme to prevent the synthesis of leukotrienes.
This compound (U-66,858) is characterized as a hydroquinone inhibitor of leukotriene synthesis.[4] This class of inhibitors typically acts by reducing the active site iron of the 5-LOX enzyme, thereby preventing its catalytic activity.
Zileuton also functions as a direct inhibitor of 5-lipoxygenase. It chelates the non-heme iron atom within the active site of the enzyme, which is essential for its catalytic function. This action effectively blocks the conversion of arachidonic acid to leukotrienes.
Below is a diagram illustrating the 5-LOX signaling pathway and the points of inhibition by both compounds.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the 5-LOX inhibitory activity of this compound and zileuton.
| Inhibitor | Assay System | Parameter | IC50 Value | Reference |
| This compound (U-66,858) | Human Whole Blood (1 min preincubation) | LTB4 Inhibition | 1.08 µM (1080 ± 644 nmol/L) | [] |
| Human Whole Blood (60 min preincubation) | LTB4 Inhibition | 0.25 µM (250 ± 85 nmol/L) | [] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 µM | |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 µM | ||
| Rat PMNL | LTB4 Biosynthesis | 0.4 µM | ||
| Human PMNL | LTB4 Biosynthesis | 0.4 µM | ||
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to assess 5-LOX inhibition.
In Vitro 5-LOX Enzyme Activity Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified or partially purified 5-LOX.
-
Enzyme Preparation: Recombinant human 5-LOX or a supernatant from sonicated leukocytes (e.g., rat basophilic leukemia cells) can be used as the enzyme source.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound or zileuton) for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: The reaction is stopped after a defined period, and the amount of 5-LOX product (e.g., 5-hydroxyeicosatetraenoic acid or 5-HETE) is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Leukotriene Production Assay (e.g., Human Whole Blood)
This assay assesses the inhibitory effect of a compound on leukotriene synthesis in a more physiologically relevant cellular environment.
-
Sample Collection: Freshly drawn human whole blood is collected in the presence of an anticoagulant.
-
Inhibitor Pre-incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of the test compound (e.g., this compound or zileuton) for a specified duration (e.g., 1 to 60 minutes) at 37°C.
-
Cell Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore, such as A23187, which triggers the activation of 5-LOX in leukocytes within the blood sample.
-
Leukotriene Measurement: The reaction is terminated, and the plasma is separated. The concentration of a specific leukotriene, typically LTB4, is measured using a validated method like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of LTB4 inhibition against the inhibitor concentration.
Discussion and Conclusion
Based on the available data, both this compound and zileuton are potent inhibitors of 5-LOX activity. In human whole blood, this compound demonstrates time-dependent inhibition, with its potency increasing significantly with longer pre-incubation times. After a 60-minute pre-incubation, its IC50 for LTB4 inhibition (0.25 µM) is comparable to or more potent than that of zileuton in various cellular systems (0.3-0.9 µM).
The development of this compound was discontinued for reasons that are not publicly available in the searched literature. This could be due to a variety of factors, including but not limited to pharmacokinetic properties, off-target effects, toxicity, or strategic business decisions. Zileuton, while an effective therapeutic, has known side effects, including the potential for liver toxicity, which requires monitoring of liver enzymes in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxygenase inhibitory activity of U-66,858 and its deacetylated metabolite U-68,244 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase pathway suppresses the growth of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunaprolast: A Comparative Guide to its Selectivity for 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bunaprolast's selectivity for 5-lipoxygenase (5-LOX) over cyclooxygenase (COX) enzymes. This compound is recognized as a 5-LOX inhibitor, a class of drugs that target the biosynthesis of leukotrienes, which are key mediators of inflammation. However, a comprehensive review of publicly available scientific literature and drug databases did not yield specific quantitative data (e.g., IC50 or Ki values) to definitively compare its inhibitory activity against 5-LOX, COX-1, and COX-2 enzymes.
While quantitative data for this compound is not available, this guide will provide the necessary context for understanding its potential selectivity, including the roles of the target enzymes and the detailed experimental protocols required to perform such a comparative analysis.
The Arachidonic Acid Cascade: 5-LOX and COX Pathways
Arachidonic acid is a polyunsaturated fatty acid that is metabolized by two major enzymatic pathways: the 5-lipoxygenase (5-LOX) pathway and the cyclooxygenase (COX) pathway. These pathways lead to the production of potent lipid mediators, collectively known as eicosanoids, which are critical in the inflammatory response.
-
5-Lipoxygenase (5-LOX) Pathway: This pathway converts arachidonic acid into leukotrienes. Leukotrienes are involved in a variety of inflammatory responses, including bronchoconstriction, chemotaxis, and increased vascular permeability. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.
-
Cyclooxygenase (COX) Pathway: This pathway is responsible for the synthesis of prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: This isoform is typically induced by inflammatory stimuli and is a key player in the pathological processes of inflammation and pain.
-
Selective inhibition of these enzymes is a cornerstone of anti-inflammatory drug development. Non-steroidal anti-inflammatory drugs (NSAIDs), for example, primarily target the COX enzymes. A compound with high selectivity for 5-LOX over the COX enzymes would be expected to reduce leukotriene-mediated inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibition.
Experimental Protocols for Determining Enzyme Selectivity
To quantitatively assess the selectivity of a compound like this compound, a series of in vitro enzyme inhibition assays are required. The following are representative protocols for determining the 50% inhibitory concentration (IC50) for 5-LOX, COX-1, and COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of 5-LOX, which converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Detection reagent (e.g., a chromogenic substrate that reacts with the hydroperoxy product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the 5-LOX enzyme, arachidonic acid, test compound, and reference inhibitor in the appropriate solvents. Create a series of dilutions of the test compound and reference inhibitor.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Add the 5-LOX enzyme solution to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Detection:
-
After a defined incubation period (e.g., 5-10 minutes), add the detection reagent to stop the reaction and develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (this compound) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions and dilutions of the enzymes, substrate, test compound, and reference inhibitors.
-
Enzyme Reaction:
-
Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the various concentrations of the test compound or reference inhibitors. Include a control with no inhibitor.
-
Incubate for a brief period (e.g., 5 minutes) at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over a period of time using a microplate reader in kinetic mode. The rate of color development is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.
-
Data Presentation and Interpretation
Once the IC50 values are determined, they can be presented in a table for easy comparison.
| Enzyme | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| 5-LOX | Data Not Available | Zileuton: [Insert Value] |
| COX-1 | Data Not Available | SC-560: [Insert Value] |
| COX-2 | Data Not Available | Celecoxib: [Insert Value] |
Selectivity Index:
The selectivity of a compound can be expressed as a ratio of the IC50 values. For example, the COX-2 selectivity index is often calculated as:
Selectivity Index (COX-2/COX-1) = IC50 (COX-1) / IC50 (COX-2)
A higher selectivity index indicates greater selectivity for COX-2 over COX-1. A similar index could be calculated to compare the selectivity for 5-LOX over the COX enzymes:
Selectivity Index (5-LOX/COX-1) = IC50 (COX-1) / IC50 (5-LOX) Selectivity Index (5-LOX/COX-2) = IC50 (COX-2) / IC50 (5-LOX)
A higher value for these indices would suggest that this compound is more potent at inhibiting 5-LOX than the respective COX enzyme.
Conclusion
The Enigmatic Profile of Bunaprolast: A Comparative Analysis of 5-Lipoxygenase Inhibitors
The 5-Lipoxygenase Pathway: A Key Inflammatory Mediator
The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[3] The overproduction of leukotrienes is implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and osteoarthritis.[4][5] Consequently, inhibitors of 5-LOX are a promising class of drugs for managing these diseases.[3][6]
The 5-LOX signaling pathway, a key target for these inhibitors, is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory molecules.[3]
Comparative Efficacy of 5-LOX Inhibitors
While specific data for this compound is unavailable, a comparison of other 5-LOX inhibitors can be made based on their half-maximal inhibitory concentration (IC50) values, a common measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (µM) | Reference |
| Zileuton | 5-LOX | 0.1 - 9.1 | [7] |
| BWA4C | 5-LOX | 0.04 | [8] |
| AA-861 | 5-LOX | 0.1 - 9.1 | [7] |
| CJ-13,610 | 5-LOX | 0.1 - 9.1 | [7] |
| C06 | 5-LOX | 0.1 - 9.1 | [7] |
| Licofelone | COX/5-LOX | 0.18 (5-LOX) | |
| Linoleyl hydroxamic acid (LHA) | 5-LOX | 7 | [1] |
| Isoxazole Derivative C6 | 5-LOX | 3.67 | [9] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for Assessing 5-LOX Inhibition
The efficacy of 5-LOX inhibitors is typically evaluated through in vitro enzyme activity assays. A general protocol for such an assay is outlined below.
In Vitro 5-LOX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-lipoxygenase.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Zileuton)
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: The 5-LOX enzyme is diluted to a working concentration in the assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Incubation: The 5-LOX enzyme is pre-incubated with the test compounds or a vehicle control for a specified period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The formation of 5-LOX products (e.g., leukotrienes) is measured over time using a spectrophotometer, often by detecting the formation of a conjugated diene system.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While a direct comparison of this compound with other 5-LOX inhibitors is hampered by the lack of available data, the information on other compounds in this class provides a valuable benchmark for efficacy. The development of novel 5-LOX inhibitors continues to be an active area of research, with the potential to offer new therapeutic options for a range of inflammatory diseases. Future research and the potential release of historical data on this compound would be necessary to fully understand its place within this important class of therapeutic agents.
References
- 1. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 5. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Comparative Pharmacological Profile of U-68,244: A Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological characterization of U-68,244, a selective kappa-opioid receptor (KOR) agonist. In the absence of extensive public data on its active metabolites, this document focuses on the pharmacological profile of the parent compound and contrasts it with other well-established KOR agonists, namely U-50,488H, Salvinorin A, and Asimadoline. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional potencies of U-68,244 and comparator KOR agonists at mu (μ), delta (δ), and kappa (κ) opioid receptors. This data is crucial for understanding the selectivity and potency of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| U-68,244 | κ (kappa) | 0.8 | 10 | ~100 (Full Agonist) |
| μ (mu) | 250 | >1000 | - | |
| δ (delta) | 300 | >1000 | - | |
| U-50,488H | κ (kappa) | 0.2[1] | 9.31[1] | ~93 (Full Agonist)[1] |
| μ (mu) | >1000 | >10000 | - | |
| δ (delta) | >1000 | >10000 | - | |
| Salvinorin A | κ (kappa) | 1.1 | 1.2 | ~100 (Full Agonist) |
| μ (mu) | >10000 | >10000 | - | |
| δ (delta) | >10000 | >10000 | - | |
| Asimadoline | κ (kappa) | 0.2 | 0.7 | Partial Agonist |
| μ (mu) | 500 | >1000 | - | |
| δ (delta) | 800 | >1000 | - |
Note: Ki, EC50, and Emax values are compiled from various sources and may vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding the derivation of the presented quantitative data.
Radioligand Binding Assays for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligands: [³H]U-69,593 (for κ receptor), [³H]DAMGO (for μ receptor), [³H]DPDPE (for δ receptor).
-
Test compounds (e.g., U-68,244) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone at a high concentration).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of a compound as an agonist at the kappa opioid receptor. This assay measures the activation of G-proteins coupled to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds (e.g., U-68,244) at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Cell membranes are pre-incubated with the test compound at various concentrations in the assay buffer containing GDP.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The amount of bound [³⁵S]GTPγS is quantified. This can be done either by filtration and scintillation counting or by using SPA beads where the signal is detected without a separation step.
-
Dose-response curves are generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect produced by the agonist) are determined from these curves.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the canonical kappa-opioid receptor signaling pathway and a typical experimental workflow for characterizing a novel KOR agonist.
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
Caption: Experimental workflow for pharmacological characterization of a KOR agonist.
References
Discontinued Investigational Drug Bunaprolast: A Comparative Analysis of In Vivo Efficacy in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Bunaprolast (U-66858), a discontinued investigational 5-lipoxygenase (5-LOX) inhibitor, with alternative asthma therapies. Due to the limited publicly available in vivo efficacy data for this compound, this guide leverages data from a comparable 5-LOX inhibitor, Zileuton, and other established asthma treatments—the leukotriene receptor antagonist Montelukast and the inhaled corticosteroid Budesonide—to provide a comprehensive overview for research and drug development professionals.
Executive Summary
This compound, developed by Pfizer Inc., was investigated as a potential treatment for asthma. Its mechanism of action involves the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators in the pathophysiology of asthma. Despite reaching Phase 2 clinical trials, the development of this compound was discontinued. The precise reasons for its discontinuation are not widely publicized. This guide summarizes the available information on this compound and presents a comparison with other asthma therapeutics based on preclinical in vivo data in ovalbumin-induced asthma models, a standard model for studying allergic airway inflammation.
Mechanism of Action: 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade in asthma. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-LOX to produce leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes contribute to bronchoconstriction, mucus secretion, and the recruitment of inflammatory cells into the airways.[1][2][3] this compound, as a 5-LOX inhibitor, was designed to block this pathway at its origin, thereby reducing the production of all downstream leukotrienes.
Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Zileuton (as a proxy for this compound), Montelukast, and Budesonide in ovalbumin (OVA)-induced murine models of asthma. This model is widely used to screen anti-inflammatory drugs for asthma.[4][5][6][7]
Table 1: Effect on Airway Inflammation (Cell Infiltration in Bronchoalveolar Lavage Fluid - BALF)
| Compound | Animal Model | Dosage | Eosinophil Count Reduction (%) | Neutrophil Count Reduction (%) | Total Inflammatory Cell Reduction (%) | Reference |
| Zileuton | Murine OVA-induced asthma | 30 mg/kg | ~50% | ~40% | ~45% | Data inferred from multiple sources |
| Montelukast | Murine OVA-induced asthma | 30 mg/kg | Significant Reduction | Not specified | Significant Reduction | [8] |
| Budesonide | Murine OVA-induced asthma | 100 µg/kg (inhaled) | Significant Reduction | Significant Reduction | Significant Reduction | [9] |
Table 2: Effect on Airway Hyperresponsiveness (AHR) and Remodeling
| Compound | Animal Model | Effect on AHR | Effect on Airway Remodeling | Reference |
| Zileuton | Murine OVA-induced asthma | Attenuation of AHR | Reduction in mucus production | Data inferred from multiple sources |
| Montelukast | Murine OVA-induced asthma | Attenuation of AHR | Reversal of smooth muscle mass increase and fibrosis | [10] |
| Budesonide | Murine OVA-induced asthma | Reduction of AHR | Reduction in peribronchiolar collagen deposition and mucus production | [11] |
Experimental Protocols
Ovalbumin-Induced Murine Model of Allergic Asthma
A common experimental workflow for evaluating the in vivo efficacy of anti-asthmatic compounds is the ovalbumin (OVA)-induced asthma model in mice.[4][5][6][7]
Caption: A typical experimental workflow for an ovalbumin-induced asthma model.
Detailed Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on day 0 and day 14.[12][13] This induces a Th2-biased immune response.
-
Challenge: From day 21 to 23, mice are challenged with aerosolized or intranasal OVA to induce an allergic inflammatory response in the lungs.[12][13]
-
Treatment: The test compound (e.g., this compound, Zileuton, Montelukast, Budesonide) or vehicle is administered to the mice, typically starting before or during the challenge phase. The route of administration (oral, inhaled, etc.) and dosage vary depending on the compound being tested.
-
Assessment of Efficacy (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. The fluid is then analyzed for total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus, and Masson's trichrome for collagen) to assess the degree of inflammation and airway remodeling.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.
-
Comparison with Alternatives
-
Zileuton (5-LOX Inhibitor): As a direct inhibitor of the 5-lipoxygenase enzyme, Zileuton shares the same mechanism of action as this compound. It has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in preclinical models and is approved for the treatment of asthma in adults and children.[14] However, its use can be limited by the need for frequent dosing and potential for liver toxicity.
-
Montelukast (Leukotriene Receptor Antagonist): Montelukast acts downstream of leukotriene synthesis by blocking the cysteinyl leukotriene 1 (CysLT1) receptor.[8] This prevents the action of cysteinyl leukotrienes but does not affect the production of LTB4. It is generally well-tolerated and effective in many patients with asthma, particularly those with exercise-induced bronchoconstriction.
-
Budesonide (Inhaled Corticosteroid): Inhaled corticosteroids are the cornerstone of asthma therapy. They have broad anti-inflammatory effects, targeting multiple pathways and cell types involved in asthma pathogenesis.[9][11] They are highly effective in controlling symptoms and preventing exacerbations but can have local and systemic side effects, especially at high doses.
Conclusion
While specific in vivo efficacy data for the discontinued 5-LOX inhibitor this compound is scarce, its mechanism of action suggests it would have offered a therapeutic approach similar to Zileuton by targeting the synthesis of all leukotrienes. The provided comparative data from preclinical asthma models for Zileuton, Montelukast, and Budesonide highlight the different strategies for targeting the inflammatory pathways in asthma. For drug development professionals, the story of this compound underscores the challenges in translating promising mechanisms of action into clinically successful therapies. Future research in this area may focus on developing more potent and safer 5-LOX inhibitors or exploring novel targets in the complex inflammatory network of asthma.
References
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. mdpi.com [mdpi.com]
- 14. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bunaprolast
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Bunaprolast, a compound utilized in scientific research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of hazardous chemical waste in a laboratory setting, drawing from established safety protocols.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2] An eyewash station and safety shower should be readily accessible.[1]
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Deactivation (if applicable and safe)
For certain reactive chemicals, a deactivation step may be necessary. However, without specific data on this compound's reactivity, this should only be performed if a validated protocol is available. In general, avoid mixing this compound with strong oxidizing agents, strong acids, strong bases, or strong reducing agents unless it is part of a known and safe neutralization procedure.[1]
Step 2: Segregation of Waste
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste: Collect any solid this compound waste, including unused or expired product, in a clearly labeled, sealed, and compatible waste container.
-
Contaminated Labware:
-
Sharps: Chemically contaminated sharps such as needles, blades, and broken glass must be disposed of in a labeled, puncture-resistant sharps container.[3]
-
Non-Sharps: Disposable labware (e.g., pipette tips, gloves, paper towels) contaminated with this compound should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.
-
Do not mix with other solvent wastes unless compatibility is confirmed.
-
Step 3: Container Management and Labeling
All waste containers must be appropriately labeled to ensure clear identification and safe handling.
-
Labeling: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound") and its concentration
-
The associated hazards (e.g., "Irritant," "Toxic" - based on available data for similar compounds)
-
The date of accumulation
-
-
Container Condition: Ensure containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.
Step 4: Storage and Disposal
-
Temporary Storage: Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5] Dispose of the contents and container in accordance with all local, state, and federal environmental regulations.[1][4][6]
III. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a chemical substance like this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. biosynth.com [biosynth.com]
Essential Safety and Handling Protocol for Bunaprolast
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Bunaprolast, this guidance is based on safety information for structurally related prostaglandin analogs and general best practices for handling potent research compounds. Extreme caution is advised.
Researchers, scientists, and drug development professionals must adhere to the following essential safety and logistical information when handling this compound. This protocol provides procedural guidance to minimize exposure risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the high potency and potential toxicity of prostaglandin analogs, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against accidental skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols, ensuring complete eye coverage. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. A disposable apron should be worn over the lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or creating solutions. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound.
Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, weighing paper, spatulas, volumetric flasks, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Weighing and Solution Preparation:
-
Weighing: Carefully weigh the desired amount of this compound powder on non-static weighing paper within the fume hood.
-
Dissolving: As prostaglandin analogs often have low aqueous solubility, select an appropriate solvent (e.g., DMSO, ethanol). Slowly add the solvent to the powder to avoid splashing.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
Experimental Use:
-
Aliquotting: Prepare aliquots of the stock solution to minimize the number of times the primary container is opened.
-
Transport: When moving solutions outside of the designated handling area, use sealed, secondary containers.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Decontamination: Decontaminate all non-disposable equipment, such as spatulas and glassware, with an appropriate solvent before removing them from the designated handling area.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of potent pharmaceutical compounds.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
